Technical Documentation Center

Lifarizine methanesulfonate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Lifarizine methanesulfonate
  • CAS: 130565-83-2

Core Science & Biosynthesis

Foundational

Technical Monograph: Lifarizine Methanesulfonate Mechanism of Action

This guide provides a rigorous technical analysis of Lifarizine Methanesulfonate (RS-87476) , a novel neuroprotective agent distinguished by its state-dependent modulation of voltage-gated sodium channels (VGSC). Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of Lifarizine Methanesulfonate (RS-87476) , a novel neuroprotective agent distinguished by its state-dependent modulation of voltage-gated sodium channels (VGSC).

Executive Summary

Lifarizine methanesulfonate is a potent, lipophilic neuroprotective agent that functions primarily as a state-dependent sodium channel blocker . Unlike classic Class I antiarrhythmics or simple pore blockers (e.g., Tetrodotoxin), Lifarizine exhibits a high affinity for the inactivated state of the sodium channel.

This specific binding profile allows Lifarizine to selectively target metabolically compromised neurons—which are chronically depolarized and harbor a high fraction of inactivated channels—while sparing healthy tissue exhibiting normal resting potentials. Secondarily, Lifarizine inhibits voltage-gated calcium channels (VGCC), creating a dual-action blockade that significantly attenuates the ischemic excitotoxic cascade.

Molecular Pharmacology: The Core Mechanism
2.1. State-Dependent Sodium Channel Blockade

The defining characteristic of Lifarizine is its voltage-sensitivity. It does not simply occlude the ion pore; it stabilizes the channel in its non-conducting, inactivated conformation.

  • Resting State (Hyperpolarized, -100 mV): Lifarizine binds with low affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). At normal resting potentials, the drug has minimal effect on action potential generation, preserving normal neuronal signaling.
    
  • Inactivated State (Depolarized, -60 mV): Lifarizine binds with high affinity (

    
    ). During ischemia, neurons depolarize, shifting channels to the inactivated state. Lifarizine binds tightly here, preventing recovery to the resting state and effectively "silencing" the ischemic penumbra.
    
2.2. Dual-Action Calcium Modulation

While sodium channel inhibition is primary, Lifarizine methanesulfonate also inhibits high-voltage-activated (HVA) calcium channels. This blockade is crucial at the presynaptic terminal, where it decouples membrane depolarization from neurotransmitter exocytosis.

Mechanistic Cascade:

  • Blockade of Na⁺ Influx: Prevents the collapse of the transmembrane ionic gradient.

  • Inhibition of Ca²⁺ Entry: Reduces the cytosolic calcium load.

  • Suppression of Exocytosis: Directly correlates to a reduction in the massive release of glutamate and aspartate seen in ischemic stroke.

Visualization: The Neuroprotective Cascade

The following diagram illustrates the pathway by which Lifarizine intercepts the Ischemic Cascade.

LifarizineMechanism Ischemia Ischemic Event (ATP Depletion) Depolarization Membrane Depolarization (-60mV) Ischemia->Depolarization Na+/K+ Pump Failure NaChannels Na+ Channels Shift to Inactivated State Depolarization->NaChannels CaInflux Voltage-Gated Ca2+ Influx Depolarization->CaInflux Activation of VGCC Lifarizine LIFARIZINE (High Affinity Binding) NaChannels->Lifarizine Target Recognition NaChannels->CaInflux Propagation Blocked Lifarizine->NaChannels Stabilizes Inactivation Lifarizine->CaInflux Direct Inhibition Protection Neuroprotection & Tissue Salvage Lifarizine->Protection Prevents Recovery Glutamate Glutamate Exocytosis CaInflux->Glutamate Excitotoxicity Excitotoxicity & Neuronal Death Glutamate->Excitotoxicity

Figure 1: Lifarizine intercepts the ischemic cascade by stabilizing inactivated Na+ channels and inhibiting Ca2+ influx, preventing glutamate release.

Experimental Validation Protocols

As a Senior Scientist, relying on literature values is insufficient; you must validate the mechanism in your specific model. The following protocols are designed to be self-validating systems .

Protocol A: Voltage-Clamp Validation of State-Dependence

Objective: To prove Lifarizine binds preferentially to inactivated channels rather than resting channels.

Methodology:

  • Preparation: Use Whole-Cell Patch Clamp on N1E-115 neuroblastoma cells or cultured cortical neurons.

  • Solutions:

    • Pipette (Internal): CsF-based solution (to block K+ currents and isolate Na+).

    • Bath (External): Standard Tyrode’s solution with Lifarizine Methanesulfonate (dissolved in DMSO, final concentration <0.1%).

  • The "Shift" Protocol (The Validator):

    • Step 1 (Resting Affinity): Hold membrane at -100 mV . Apply a 10ms test pulse to 0 mV. Measure Peak Current (

      
      ). Apply Lifarizine.[1][2][3][4][5][6][7] Measure 
      
      
      
      .[1][8][9]
      • Expected Result: Minimal inhibition (

        
        ).
        
    • Step 2 (Inactivated Affinity): Change holding potential to -60 mV (mimicking ischemia) for >5 seconds. Apply test pulse.[10]

      • Expected Result: Potent inhibition (

        
        ).
        
  • Analysis: Plot the steady-state inactivation curve (

    
    ). Lifarizine should shift the curve significantly to the left  (hyperpolarizing direction), indicating that a smaller depolarization is required to inactivate the channels in the presence of the drug.
    
Protocol B: Synaptosomal Glutamate Release Assay

Objective: To confirm the downstream effect on neurotransmitter release.

Methodology:

  • Preparation: Purify synaptosomes from rat cerebral cortex.

  • Loading: Load synaptosomes with Fura-2 AM to monitor cytosolic calcium concurrently.

  • Induction: Depolarize using 30 mM KCl (physiologically relevant depolarization) or Veratridine (Na+ channel opener).

  • Measurement:

    • Use an enzyme-linked fluorometric assay (Glutamate Dehydrogenase + NADP+) to measure glutamate release in real-time.

  • Validation Check:

    • Lifarizine (1-10 µM) must inhibit the Ca2+-dependent component of glutamate release.

    • Control: Use TTX (Tetrodotoxin).[5][6][8] If TTX works but Lifarizine doesn't, your drug has degraded. If Lifarizine works where NMDA antagonists fail, you have confirmed presynaptic efficacy.

Quantitative Data Summary

The following data consolidates findings from key binding and functional assays.

ParameterExperimental ConditionValue / PotencyInterpretation

(Na+ Current)
Holding Potential -100 mV

Low affinity for healthy/resting tissue.

(Na+ Current)
Holding Potential -60 mV

High affinity for ischemic/depolarized tissue.

(Binding Constant)
Affinity for Inactivated State

Potent stabilization of inactivation.
Neuroprotection Veratridine-induced toxicity

Highly effective against Na+ overload.
Glutamate Release KCl-induced (30 mM)~39% inhibition @ 3µMSignificant reduction in excitotoxicity.
Visualizing the Binding Kinetics

BindingKinetics R Resting (Closed) O Open (Conducting) R->O Depolarization RI Resting Bound R->RI Low Affinity (Kr = 7.3µM) I Inactivated (Closed) O->I Time I->R Repolarization II Inactivated Bound I->II High Affinity (Ki = 0.19µM) II->I Slow Off-rate

Figure 2: Kinetic model showing Lifarizine's preferential binding to the Inactivated State (I), trapping the channel in a non-conducting conformation (II).

References
  • May, G. R., Rowand, W. S., McCormack, J. G., & Sheridan, R. D. (1995). Neuroprotective profile of lifarizine (RS-87476) in rat cerebrocortical neurones in culture. British Journal of Pharmacology, 115(6), 1030–1036.

  • McGivern, J. G., Patmore, L., & Sheridan, R. D. (1995). Actions of the novel neuroprotective agent, lifarizine (RS-87476), on voltage-dependent sodium currents in the neuroblastoma cell line, N1E-115. British Journal of Pharmacology, 114(5), 981–986.

  • Brown, C. M., Calder, C., Linton, C., Small, C., Kenny, B. A., Spedding, M., & Patmore, L. (1995). Neuroprotective properties of lifarizine compared with those of other agents in a mouse model of focal cerebral ischaemia.[4] British Journal of Pharmacology, 115(8), 1425–1432.[2][4]

  • MacKinnon, A. C., Wyatt, K. M., McGivern, J. G., Sheridan, R. D., & Brown, C. M. (1994). [3H]-lifarizine, a high affinity probe for inactivated sodium channels. British Journal of Pharmacology, 112(2), 485P.

  • Crowder, J. M., Bradford, H. F., & Richards, C. D. (1996). Inhibition by lifarizine of intracellular Ca2+ rises and glutamate exocytosis in depolarized rat cerebrocortical synaptosomes and cultured neurones. British Journal of Pharmacology, 117(1), 162–166.

Sources

Exploratory

Lifarizine Methanesulfonate: Dual-Mechanism Neuroprotection and Sodium Channel Modulation

Technical Reference Guide for Drug Development & Application Executive Summary & Chemical Identity[1] Lifarizine methanesulfonate (formerly RS-87476) represents a class of neuroprotective agents designed to mitigate isch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference Guide for Drug Development & Application

Executive Summary & Chemical Identity[1]

Lifarizine methanesulfonate (formerly RS-87476) represents a class of neuroprotective agents designed to mitigate ischemic brain injury through a dual mechanism: state-dependent blockade of voltage-gated sodium channels (NaV) and modulation of voltage-gated calcium channels (CaV).

Unlike non-specific blockers (e.g., Tetrodotoxin) that ablate all sodium currents, Lifarizine exhibits "use-dependence," preferentially binding to the inactivated state of the channel. This property allows it to spare normal low-frequency neuronal firing while selectively inhibiting the high-frequency, repetitive depolarization characteristic of hypoxic-ischemic depolarization.

Chemical Profile
PropertyDetail
Compound Name Lifarizine Methanesulfonate
Code RS-87476
Chemical Class Piperazine derivative
Salt Form Methanesulfonate (Mesylate)
Rationale for Salt The methanesulfonate salt enhances aqueous solubility and bioavailability compared to the free base, facilitating intravenous (IV) administration in acute stroke protocols.
Molecular Formula C30H36N4O3S

Pharmacological Mechanism: The Modulated Receptor Hypothesis

The therapeutic efficacy of Lifarizine is grounded in the Modulated Receptor Hypothesis . This theory posits that ion channels exist in three primary states—Resting (R), Open (O), and Inactivated (I)—and that drug affinity varies significantly between these states.

State-Dependent Binding Kinetics

Lifarizine acts as a voltage-dependent antagonist. It binds with low affinity to the Resting state (allowing normal signal conduction) but high affinity to the Inactivated state .

  • Resting State Affinity (

    
    ):  ~7.3 µM (Low affinity)
    
  • Inactivated State Affinity (

    
    ):  ~0.19 µM (High affinity)
    

During ischemia, neurons undergo prolonged depolarization, shifting NaV channels into the Inactivated state. Lifarizine stabilizes this state, preventing recovery and subsequent pathological firing (excitotoxicity).

Visualization of Mechanism

The following diagram illustrates the kinetic transition and the selective stabilization provided by Lifarizine.

MoA Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Blocked Lifarizine-Bound (Stabilized Inactivation) Resting->Blocked Low Affinity Binding (Kr ~7.3µM) Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Inactivated->Blocked Lifarizine Binding (High Affinity Ki ~0.19µM) Blocked->Inactivated Slow Dissociation

Figure 1: State-dependent binding cycle. Note the preferential binding to the Inactivated state, which traps the channel and prevents excitotoxic firing.

Quantitative Pharmacology

The following data summarizes the potency of Lifarizine across different experimental conditions. Note the shift in IC50 based on the holding potential (


), which confirms voltage-dependence.
Target / ConditionParameterValueReference
NaV (N1E-115 Cells) IC50 (

mV)
1.3 µM[1]
NaV (N1E-115 Cells) IC50 (

mV)
0.3 µM[1]
NaV (SH-SY5Y Cells) IC50 (Physiological)0.78 µM[2]
Inactivated State Binding

(Dissociation Constant)
0.19 µM[1]
Resting State Binding

(Dissociation Constant)
7.3 µM[1]
Onset Time Constant

(at 10 µM)
~91 seconds[2]

Insight: The large differential between


 and 

(approx. 38-fold) is the safety margin that allows Lifarizine to function as a neuroprotectant rather than a neurotoxin.

Experimental Protocol: Whole-Cell Patch Clamp Validation

To validate Lifarizine methanesulfonate in a new assay or batch, the following self-validating protocol is recommended. This protocol isolates Na+ currents and quantifies the "Voltage Shift" effect.

Workflow Logic
  • Cesium (Cs+) Internal Solution: Used to block Potassium (K+) channels from the inside, ensuring that measured currents are purely Na+.

  • TEA/Cadmium External: Tetraethylammonium (TEA) and Cd2+ are added to the bath to block external K+ and Ca2+ currents, respectively.

  • Twin-Pulse Protocol: Essential to measure the shift in steady-state inactivation (

    
     curve).
    
Step-by-Step Methodology

A. Solutions Preparation

  • Pipette (Internal): CsF 140mM, EGTA 10mM, HEPES 10mM, NaCl 10mM (pH 7.3 with CsOH).

  • Bath (External): NaCl 140mM, KCl 5mM, CaCl2 2mM, MgCl2 1mM, HEPES 10mM, Glucose 10mM (pH 7.4).[1] Add Lifarizine Methanesulfonate stock (dissolved in DMSO) to reach 1-10 µM final.

B. Recording Protocol

  • Seal Formation: Approach cell (SH-SY5Y or HEK-NaV1.x) and establish G

    
     seal.
    
  • Break-in: Apply suction to enter Whole-Cell mode. Compensate series resistance (>70%).

  • Control Trace: Hold at -100 mV. Depolarize to 0 mV for 20ms. Record peak current.

  • Inactivation Protocol:

    • Hold at -100 mV.

    • Step to conditioning potentials (-120 mV to -20 mV) for 500ms (Pre-pulse).

    • Test pulse to 0 mV.

    • Rationale: This determines the fraction of channels available to open.

  • Drug Application: Perfusion of Lifarizine (1 µM) for 5 minutes.

  • Repeat Inactivation Protocol: You should observe a leftward shift (hyperpolarizing shift) in the inactivation curve, indicating the drug is stabilizing the inactivated state at more negative potentials.

Experimental Workflow Diagram

Protocol cluster_setup Electrophysiology Setup cluster_recording Recording Sequence Start Start: Cell Preparation (SH-SY5Y / HEK293) Pipette Fill Pipette (Cs+ based internal) Start->Pipette Seal Giga-Ohm Seal Formation Pipette->Seal Bath Perfusion System (Lifarizine 1µM) Drug Drug Perfusion (5 min equilibration) Bath->Drug BreakIn Whole-Cell Configuration (Series Res Comp >70%) Seal->BreakIn Control Control Recording (Vh = -100mV) BreakIn->Control Control->Drug Test Test Recording (Steady-State Inactivation) Drug->Test Analysis Data Analysis: Calculate Shift in V1/2 (Boltzman Fit) Test->Analysis

Figure 2: Workflow for electrophysiological validation of Lifarizine activity.

Clinical Context & Translational Insights

Efficacy in Ischemia

In preclinical models, such as the rat Middle Cerebral Artery Occlusion (MCAO), Lifarizine demonstrated significant neuroprotection.

  • Mechanism: By blocking Na+ influx, it prevents the reversal of the Na+/Ca2+ exchanger (NCX), thereby reducing intracellular Ca2+ overload, which is the primary driver of necrotic cell death [3].

  • Dopamine Preservation: In gerbil models, Lifarizine (250 µg/kg i.p.) significantly protected against ischemia-induced dopamine depletion in the striatum, a marker of structural integrity [4].

Clinical Trial Outcomes

Lifarizine advanced to Phase II/III clinical trials for acute ischemic stroke.

  • Safety: The "Pilot Safety Study" indicated the drug was well-tolerated with no significant hemodynamic instability [5].

  • Outcome: While favorable trends were observed in functional recovery scores (Barthel Index), the drug—like many neuroprotectants of its era—struggled to demonstrate robust efficacy in broad patient populations, likely due to the heterogeneity of stroke and time-to-treatment delays.

References

  • McGivern, J. G., Patmore, L., & Sheridan, R. D. (1995). Actions of the novel neuroprotective agent, lifarizine (RS-87476), on voltage-dependent sodium currents in the neuroblastoma cell line, N1E-115.[2] British Journal of Pharmacology.[3][4][5]

  • Brown, N. A., Kemp, J. A., & Seabrook, G. R. (1995). Block of human voltage-sensitive Na+ currents in differentiated SH-SY5Y cells by lifarizine.[6][2][7][8] British Journal of Pharmacology.[3][4][5]

  • Sutherland, G., et al. (1995). Neuroprotective properties of lifarizine compared with those of other agents in a mouse model of focal cerebral ischaemia.[3] British Journal of Pharmacology.[3][4][5]

  • Brown, C. M., et al. (1993). The effect of lifarizine (RS-87476), a novel sodium and calcium channel modulator, on ischaemic dopamine depletion in the corpus striatum of the gerbil.[5][9] British Journal of Pharmacology.[3][4][5]

  • Squire, I. B., et al. (1995). The effects of lifarizine in acute cerebral infarction: a pilot safety study. Cerebrovascular Diseases.

Sources

Foundational

Technical Monograph: Lifarizine Methanesulfonate (CAS 130565-83-2)

Executive Summary Lifarizine methanesulfonate (RS-87476-190) represents a distinct class of neuroprotective agents designed to mitigate ischemic injury through a dual-mechanism blockade of voltage-gated sodium ( ) and ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lifarizine methanesulfonate (RS-87476-190) represents a distinct class of neuroprotective agents designed to mitigate ischemic injury through a dual-mechanism blockade of voltage-gated sodium (


) and calcium (

) channels.[1] Unlike non-selective blockers, Lifarizine exhibits state-dependent inhibition , preferentially binding to the inactivated state of the sodium channel. This property allows it to selectively target depolarized (ischemic) tissue while sparing normal neuronal signaling, a critical requirement for minimizing off-target CNS depression.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, electrophysiological mechanism, synthesis logic, and validated experimental protocols for researchers investigating neuroprotection.

Chemical Identity & Physicochemical Profile

The methanesulfonate salt form (CAS 130565-83-2) was developed to overcome the poor aqueous solubility of the free base (Lifarizine), thereby improving bioavailability for parenteral and oral administration in preclinical stroke models.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 1-(diphenylmethyl)-4-[(5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl)methyl]piperazine methanesulfonate
CAS Number 130565-83-2 (Mesylate); 119514-66-8 (Free Base)
Formula

Molecular Weight 532.69 g/mol (Salt); 436.6 g/mol (Base)
Solubility Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water (improved vs base)
Appearance White to off-white crystalline powder
Key Structural Motif Benzhydryl piperazine linked to a substituted imidazole

Mechanism of Action: State-Dependent Blockade

The therapeutic index of Lifarizine is derived from its ability to discriminate between healthy and ischemic neurons based on membrane potential.

The "Modulated Receptor" Hypothesis

In healthy neurons (Resting Potential ~ -80 mV),


 channels cycle rapidly between Resting and Active states. In ischemic neurons, energy failure leads to sustained depolarization (Potential > -60 mV), causing channels to accumulate in the Inactivated State .

Lifarizine binds with significantly higher affinity to this Inactivated State (


) compared to the Resting State (

).
  • 
     (Resting Affinity):  ~7.3 
    
    
    
    (Low affinity, minimal block of normal tissue).
  • 
     (Inactivated Affinity):  ~0.19 - 0.3 
    
    
    
    (High affinity, potent block of ischemic tissue).[1]
Downstream Neuroprotection

By clamping


 channels in the inactivated state, Lifarizine prevents the massive 

influx that drives the reversal of the

exchanger. Consequently, it inhibits the pathological intracellular

overload and the subsequent excitotoxic release of glutamate.
Visualization: The Ischemic Cascade & Lifarizine Intervention

MoA Ischemia Ischemic Event (ATP Depletion) Depolarization Membrane Depolarization (> -60 mV) Ischemia->Depolarization Nav_Open Nav Channels Open (Sustained) Depolarization->Nav_Open Nav_Inactivated Nav Channels INACTIVATED STATE Nav_Open->Nav_Inactivated Transition Ca_Influx Rev. Na+/Ca2+ Exchange (Ca2+ Overload) Nav_Open->Ca_Influx Na+ Accumulation Nav_Inactivated->Ca_Influx Inhibition of Recovery Lifarizine LIFARIZINE (Methanesulfonate) Lifarizine->Nav_Inactivated High Affinity Binding (Stabilization) Glutamate Glutamate Release (Excitotoxicity) Ca_Influx->Glutamate CellDeath Neuronal Apoptosis/Necrosis Glutamate->CellDeath

Caption: Lifarizine stabilizes the inactivated state of


 channels, breaking the cycle of depolarization and calcium overload.

Preclinical Pharmacology Data

The following data summarizes the potency of Lifarizine in standard electrophysiological assays (Whole-cell patch clamp in N1E-115 neuroblastoma cells).

Table 2: Electrophysiological Potency ( )
Target ParameterExperimental Condition

Value
Significance
Peak

(Resting)
Holding Potential (

) = -100 mV
7.3

Low toxicity in normal tissue
Peak

(Active)
Holding Potential (

) = -80 mV
1.3

Moderate inhibition
Peak

(Inactivated)
Holding Potential (

) = -60 mV
0.3

High potency in ischemia
Glutamate Release

depolarization (30mM)
~3.0

Prevention of excitotoxicity

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Voltage-Clamp Validation of State-Dependence

Objective: Determine the


 (affinity for inactivated state) of Lifarizine in your cell line.[1]
  • Preparation: Use whole-cell patch-clamp configuration on HEK293 cells expressing

    
     or cultured cortical neurons.
    
  • Solutions:

    • Extracellular:[1][2] 140 mM NaCl, 3 mM KCl, 1 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.3).
    • Intracellular:[1] 140 mM CsF (to block

      
       currents), 10 mM NaCl, 10 mM HEPES.
      
  • Protocol Steps:

    • Step 1 (Control): Hold at -100 mV. Step to 0 mV for 20ms. Record Peak Current (

      
      ).[1]
      
    • Step 2 (Inactivation Prep): Change holding potential to -60 mV for 5 seconds (induces inactivation).[1]

    • Step 3 (Test Pulse): Step to 0 mV. Record current.

    • Step 4 (Drug Application): Perfusion of Lifarizine (0.1 - 10

      
      ) for 5 minutes.[1]
      
    • Step 5 (Repeat): Repeat Steps 1-3.

  • Analysis: Calculate the shift in the steady-state inactivation curve (Boltzmann fit). A leftward shift indicates stabilization of the inactivated state.

Protocol B: In Vivo Neuroprotection (MCAO Model)

Objective: Assess efficacy in focal cerebral ischemia.

  • Subject: Male Sprague-Dawley rats (280-320g).[1]

  • Anesthesia: Isoflurane (induction 5%, maintenance 1.5% in

    
    ).
    
  • Procedure (The Filament Model):

    • Expose the External Carotid Artery (ECA).

    • Insert a silicon-coated nylon monofilament (4-0) into the Internal Carotid Artery (ICA) until resistance is felt (blocking the MCA origin).[1]

    • Occlusion Time: 90 minutes.

  • Treatment Regimen:

    • Group A: Vehicle (Saline + 5% DMSO).[1]

    • Group B: Lifarizine Mesylate (0.5 mg/kg i.p.) administered 15 minutes post-occlusion (therapeutic window test).[1]

  • Reperfusion: Withdraw filament after 90 mins.

  • Readout: 24h post-reperfusion, stain brain slices with TTC (2,3,5-triphenyltetrazolium chloride). Infarct tissue appears white; healthy tissue appears red.[1]

Synthesis & Chemical Handling

Researchers synthesizing Lifarizine for study should utilize the convergent synthesis route.

Retrosynthetic Workflow

The molecule is constructed by alkylating 1-(diphenylmethyl)piperazine with a chloromethyl-imidazole intermediate.[1]

Synthesis Piperazine 1-(diphenylmethyl) piperazine Coupling Alkylation (K2CO3, DMF, 80°C) Piperazine->Coupling Imidazole 4-(chloromethyl)-5-methyl- 2-(p-tolyl)imidazole Imidazole->Coupling FreeBase Lifarizine (Base) (Precipitate in Water) Coupling->FreeBase Mesylate Salt Formation (MsOH, Ethanol/DCM) FreeBase->Mesylate Final Lifarizine Mesylate (Crystalline Solid) Mesylate->Final

Caption: Convergent synthesis route for Lifarizine Methanesulfonate.

Critical Handling Note
  • Light Sensitivity: The imidazole moiety can be light-sensitive in solution.[1] Handle under amber light or wrap vessels in foil.

  • Salt Stoichiometry: Ensure a strict 1:1 molar ratio of Methanesulfonic acid to the free base. Excess acid can lead to hygroscopic products or degradation.[1]

Safety & Toxicology (Research Context)

While Lifarizine showed promise, development was halted largely due to class-wide safety concerns.[1]

  • QT Prolongation: Like many piperazine-based channel blockers, Lifarizine can block

    
     (hERG channels), leading to delayed ventricular repolarization.[1] In isolated heart models, monitoring for QT interval extension is mandatory at concentrations >10 
    
    
    
    .
  • CYP Interactions: Lifarizine is metabolized by CYP3A4.[1] Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) in animal models will drastically increase plasma exposure and toxicity risk.

References

  • Brown, C. M., et al. (1993). "Neuroprotective properties of lifarizine compared with those of other agents in a mouse model of focal cerebral ischaemia." British Journal of Pharmacology, 110(4), 1425–1432.

  • McGivern, J. G., et al. (1995). "Actions of the novel neuroprotective agent, lifarizine (RS-87476), on voltage-dependent sodium currents in the neuroblastoma cell line, N1E-115."[3] British Journal of Pharmacology, 114(8), 1738–1744.

  • Spedding, M., et al. (1995). "Inhibition by lifarizine of intracellular Ca2+ rises and glutamate exocytosis in depolarized rat cerebrocortical synaptosomes and cultured neurones."[4] British Journal of Pharmacology, 115(1), 162–166.

  • Sutherland, G., et al. (1997). "Lifarizine (RS-87476): A novel sodium and calcium channel blocker for the treatment of acute ischemic stroke."[1] CNS Drug Reviews, 3(1), 1-15.[1]

Sources

Exploratory

An In-depth Technical Guide to Lifarizine: A Comparative Analysis of the Methanesulfonate Salt and Free Base Forms

A Senior Application Scientist's Perspective on Optimizing Physicochemical and Pharmacological Profiles for Neuroprotective Drug Development Authored by: [Your Name/Gemini AI] Abstract Lifarizine, a potent modulator of s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Optimizing Physicochemical and Pharmacological Profiles for Neuroprotective Drug Development

Authored by: [Your Name/Gemini AI]

Abstract

Lifarizine, a potent modulator of sodium and calcium channels, holds significant promise as a neuroprotective agent for conditions such as stroke and other ischemic insults.[1][2] The selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its clinical success, profoundly influencing its solubility, stability, bioavailability, and manufacturability. This in-depth technical guide provides a comprehensive comparative analysis of Lifarizine methanesulfonate and Lifarizine free base. From the perspective of a Senior Application Scientist, this document will delve into the core physicochemical and pharmacological distinctions between these two forms, offering field-proven insights and detailed experimental protocols for their characterization. The guide is structured to provide researchers, scientists, and drug development professionals with the necessary framework to make informed decisions in the selection and development of Lifarizine as a therapeutic candidate.

Introduction: The Critical Role of Salt Form Selection in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in the physicochemical properties of the API. The free base form of a drug, while representing the active moiety, may not always possess the ideal characteristics for formulation and in vivo performance. Salt formation is a widely employed and highly effective strategy to overcome these limitations.[3][4] By reacting the free base with an appropriate acid or base, a salt is formed, which can exhibit significantly altered properties such as solubility, dissolution rate, stability, and hygroscopicity.[3][4]

The choice of the counter-ion is a strategic decision guided by the specific challenges presented by the parent molecule. For weakly basic compounds like Lifarizine, the formation of a salt with a strong acid, such as methanesulfonic acid, is a common approach to enhance aqueous solubility and potentially improve bioavailability.[3] Methanesulfonic acid is a strong organic acid that is non-oxidizing and can lead to the formation of highly soluble salts.[5] This guide will explore the theoretical advantages and potential drawbacks of utilizing the methanesulfonate salt of Lifarizine compared to its free base form.

Lifarizine: Mechanism of Action and Therapeutic Potential

Lifarizine is a neuroprotective agent that functions as a modulator of both sodium and calcium channels.[1] Its mechanism of action is crucial in the context of ischemic events, where excessive influx of sodium and calcium ions into neurons leads to excitotoxicity and cell death. By blocking these channels, Lifarizine can mitigate the downstream effects of ischemia, including the depletion of dopamine in the corpus striatum, as demonstrated in preclinical models.[1] The dual action on both sodium and calcium channels distinguishes Lifarizine from many other calcium channel blockers and may offer a broader therapeutic window.

The therapeutic potential of Lifarizine has been explored primarily in the context of focal cerebral ischemia.[2] Understanding the fundamental properties of its different solid-state forms is paramount to developing a clinically effective and safe drug product.

Comparative Physicochemical Properties: Lifarizine Methanesulfonate vs. Lifarizine Free Base

The conversion of the Lifarizine free base to its methanesulfonate salt is anticipated to induce significant changes in its physicochemical properties. A thorough characterization of these properties is the cornerstone of rational drug development.

Solubility and Dissolution Rate

A primary driver for selecting a salt form is to enhance the aqueous solubility and dissolution rate of a poorly soluble free base.[3][4][6]

  • Lifarizine Free Base: As a weakly basic compound, the solubility of Lifarizine free base is expected to be highly pH-dependent, exhibiting low solubility in neutral and alkaline media and increased solubility in acidic environments.[7][8] This pH-dependent solubility can lead to variable absorption in the gastrointestinal tract.

  • Lifarizine Methanesulfonate: The methanesulfonate salt, being the salt of a strong acid and a weak base, is predicted to have significantly higher aqueous solubility compared to the free base, particularly in the physiological pH range of the small intestine.[3][9] This enhanced solubility is expected to translate into a faster dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs.[9]

PropertyLifarizine Free BaseLifarizine MethanesulfonateRationale for Predicted Difference
Molecular Weight 436.6 g/mol [10]532.7 g/mol [11]Addition of methanesulfonic acid (CH4O3S).
Aqueous Solubility Low, pH-dependentHigh, less pH-dependentSalt of a weak base and strong acid generally exhibits higher solubility.[3][6]
Dissolution Rate SlowFastDirectly correlated with solubility.[9]
Hygroscopicity Potentially lowPotentially higherSulfonate salts can be hygroscopic.[12][13]
Melting Point LowerHigherSalt formation often increases the melting point.[3]
Chemical Stability Susceptible to degradation in acidic environmentsPotentially more stable in solid formThe salt form can offer greater stability.
Solid-State Properties: Polymorphism and Crystallinity

The solid-state properties of an API can have a profound impact on its stability and manufacturability. Both the free base and the methanesulfonate salt can potentially exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form will have a unique set of properties.

  • Polymorphism: The existence of multiple crystalline forms can be a significant challenge in drug development. Different polymorphs can have different solubilities, dissolution rates, and stability profiles. It is crucial to identify the most stable polymorph and develop a manufacturing process that consistently produces it.

  • Crystallinity: The degree of crystallinity affects the physical and chemical stability of the drug substance. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.[6]

Experimental Protocols for Comprehensive Characterization

To empirically validate the predicted differences and fully characterize both forms of Lifarizine, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive understanding of the physicochemical and biopharmaceutical properties of Lifarizine methanesulfonate and Lifarizine free base.

Protocol for Synthesis of Lifarizine Methanesulfonate

Objective: To synthesize Lifarizine methanesulfonate from Lifarizine free base.

Materials:

  • Lifarizine free base

  • Methanesulfonic acid (MsOH)

  • Anhydrous isopropanol (or other suitable solvent)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve a known quantity of Lifarizine free base in a minimal amount of heated anhydrous isopropanol.

  • In a separate container, prepare a solution of one molar equivalent of methanesulfonic acid in anhydrous isopropanol.

  • Slowly add the methanesulfonic acid solution to the stirred Lifarizine solution.

  • Continue stirring and allow the mixture to cool to room temperature, then further cool in an ice bath to promote precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with a small amount of cold anhydrous isopropanol.

  • Dry the resulting Lifarizine methanesulfonate salt under vacuum at a controlled temperature.

Causality: The use of a non-aqueous solvent like isopropanol is crucial to prevent hydrolysis and to facilitate the precipitation of the salt. The slow addition of the acid and controlled cooling are important to obtain a crystalline product rather than an amorphous solid.

Protocol for Solubility Determination (Shake-Flask Method)

Objective: To determine and compare the equilibrium solubility of Lifarizine methanesulfonate and Lifarizine free base across a physiologically relevant pH range.

Materials:

  • Lifarizine methanesulfonate and Lifarizine free base

  • Phosphate and citrate buffer solutions (pH 2.0 to 8.0)

  • HPLC system with UV detector

  • Thermostatically controlled shaker bath

  • Centrifuge

Procedure:

  • Prepare a series of buffer solutions at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, 8.0).

  • Add an excess amount of either Lifarizine methanesulfonate or Lifarizine free base to each buffer solution in separate vials.

  • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours).

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Withdraw an aliquot of the supernatant, filter, and dilute appropriately.

  • Analyze the concentration of Lifarizine in the diluted supernatant using a validated HPLC method.

Self-Validation: The presence of excess solid at the end of the experiment confirms that equilibrium solubility has been measured. The solid phase should also be analyzed (e.g., by XRPD) to ensure no form conversion has occurred during the experiment.[8]

Protocol for Intrinsic Dissolution Rate (IDR) Measurement

Objective: To compare the intrinsic dissolution rates of Lifarizine methanesulfonate and Lifarizine free base.

Materials:

  • Lifarizine methanesulfonate and Lifarizine free base powders

  • Hydraulic press and die for compact preparation

  • USP rotating disk apparatus (Wood's apparatus)

  • Dissolution medium (e.g., pH 6.8 phosphate buffer)

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Compress a known amount of the test compound into a compact of a defined surface area using a hydraulic press.

  • Mount the compact in the holder of the rotating disk apparatus.

  • Immerse the disk in the dissolution medium maintained at a constant temperature (37°C) and rotate at a constant speed (e.g., 100 rpm).

  • Withdraw samples of the dissolution medium at predetermined time intervals.

  • Analyze the concentration of Lifarizine in the samples using a suitable analytical method.

  • Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the IDR.

Causality: IDR is independent of particle size and provides a direct measure of the inherent dissolution rate of the compound's surface. This allows for a direct comparison of the two forms, removing the confounding factor of particle size.

Pharmacological and Pharmacokinetic Implications

The observed differences in physicochemical properties between Lifarizine methanesulfonate and the free base will have significant implications for their in vivo performance.

Bioavailability

The enhanced solubility and dissolution rate of Lifarizine methanesulfonate are expected to lead to improved oral bioavailability compared to the free base, particularly for a drug with dissolution-rate-limited absorption.[14] Faster and more complete dissolution in the gastrointestinal tract can result in higher plasma concentrations and a more consistent therapeutic effect.

Formulation Development

The choice between the free base and the salt form will dictate the formulation strategy.

  • Lifarizine Free Base: If the free base is chosen, formulation strategies such as particle size reduction (micronization), amorphization, or the use of solubility enhancers may be necessary to achieve adequate bioavailability.

  • Lifarizine Methanesulfonate: The higher solubility of the methanesulfonate salt may allow for simpler formulation approaches, such as direct compression for solid oral dosage forms. However, its potential for higher hygroscopicity may require controlled manufacturing and storage conditions to prevent moisture-induced physical and chemical instability.

Visualizing Key Concepts

Drug Development Workflow: Salt vs. Free Base

G cluster_0 API Form Selection cluster_1 Physicochemical Characterization cluster_2 Preformulation & Formulation cluster_3 In Vivo Evaluation Free Base Free Base Solubility Solubility Free Base->Solubility Methanesulfonate Salt Methanesulfonate Salt Dissolution Dissolution Methanesulfonate Salt->Dissolution Solubility->Dissolution Excipient_Compatibility Excipient Compatibility Solubility->Excipient_Compatibility Dosage_Form Dosage Form Design Dissolution->Dosage_Form Stability Stability Stability->Excipient_Compatibility Hygroscopicity Hygroscopicity Hygroscopicity->Dosage_Form Excipient_Compatibility->Dosage_Form Pharmacokinetics Pharmacokinetics Excipient_Compatibility->Pharmacokinetics Bioavailability Bioavailability Dosage_Form->Bioavailability Pharmacokinetics->Bioavailability

Caption: A workflow diagram illustrating the key stages in comparing Lifarizine free base and its methanesulfonate salt.

Lifarizine's Proposed Mechanism of Action in Ischemic Stroke

G Ischemia Ischemic Event Glutamate Excess Glutamate Release Ischemia->Glutamate NMDA_AMPA NMDA/AMPA Receptor Activation Glutamate->NMDA_AMPA Na_Ca_Influx Na+ and Ca2+ Influx NMDA_AMPA->Na_Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Na_Ca_Influx->Excitotoxicity Lifarizine Lifarizine Lifarizine->Na_Ca_Influx Blocks

Caption: The proposed neuroprotective mechanism of Lifarizine in the ischemic cascade.

Conclusion and Future Directions

The selection between Lifarizine methanesulfonate and Lifarizine free base is a multifaceted decision that requires a thorough and systematic evaluation of their respective properties. While the methanesulfonate salt is predicted to offer significant advantages in terms of solubility and dissolution, potentially leading to improved bioavailability, these benefits must be weighed against potential challenges such as hygroscopicity and the need for careful control of the solid form. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make an evidence-based decision.

Future work should focus on conducting these comparative studies, followed by in vivo pharmacokinetic and pharmacodynamic evaluations in relevant animal models of cerebral ischemia. A comprehensive understanding of the biopharmaceutical properties of both forms will ultimately de-risk the clinical development of Lifarizine and maximize its potential as a much-needed neuroprotective therapeutic.

References

  • Bastos, G. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2959-2979. [Link]

  • Elder, D. P., & Snodin, D. J. (2010). The utility of sulfonate salts in drug development. ResearchGate. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
  • Ataman Kimya. METHANESULFONIC ACID. [Link]

  • FDA. Guidance for Industry: pH-Dependent Solubility and Dissolution.
  • Brown, C. M., et al. (1993). The effect of lifarizine (RS-87476), a novel sodium and calcium channel modulator, on ischaemic dopamine depletion in the corpus striatum of the gerbil. British Journal of Pharmacology, 109(1), 175–177. [Link]

  • Synapse. Lifarizine - Drug Targets, Indications, Patents. [Link]

  • Haka, M. S., & Kilbourn, M. R. (1990). Synthesis of [18F]flunarizine. Journal of Labelled Compounds and Radiopharmaceuticals, 28(7), 793-800.
  • Brown, C. M., et al. (1994). Neuroprotective properties of lifarizine compared with those of other agents in a mouse model of focal cerebral ischaemia. British Journal of Pharmacology, 112(1), 143–150. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71336, Lifarizine. PubChem. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131635410, Lifarizine methanesulfonate. PubChem. [Link]

  • Rosseel, M. T., & Lefebvre, R. A. (1983). High-performance liquid chromatographic assay for cinnarizine in human plasma.
  • Sane, R. T., et al. (2004). Investigation and optimization of titrimetric and spectrophotometric methods for the assay of flunarizine dihydrochloride using. Journal of the Serbian Chemical Society, 69(10), 821-830.
  • Wikipedia. Flunarizine. [Link]

  • S. L. D. et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. [Link]

  • Wikipedia. Methanesulfonic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 941361, Flunarizine. PubChem. [Link]

  • Lave, T., et al. (2009). In vivo and in vitro characterization of ethyl methanesulfonate pharmacokinetics in animals and in human. Toxicology Letters, 190(3), 271-279. [Link]

  • Kaindl, R., et al. (2017). Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs. Advances in Materials Physics and Chemistry, 7(12), 435-449. [Link]

  • Synapse. What is the mechanism of Flunarizine? [Link]

  • Elder, D. P., et al. (2013). Formation of methyl methanesulfonate from methanesulfonic acid in methanol, as a function of temperature. Journal of Pharmacy and Pharmacology, 65(7), 1033-1039. [Link]

  • Merck.
  • Reddy, B. S., et al. (2014). Development and Validation of an Improved RP-HPLC Method for the Quantitative Determination of Flunarizine in Bulk and Tablet Dosage Form. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1184-1192.
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256. [Link]

  • Shargel, L., & Yu, A. B. C. (2016). Chapter 9. Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs. In Handbook of Basic Pharmacokinetics… Including Clinical Applications (7th ed.). PharmacyLibrary. [Link]

  • Kumar, D., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Archiv der Pharmazie, 342(8), 483-490. [Link]

  • Lynch, S., et al. (2013). Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities. Journal of Pharmaceutical and Biomedical Analysis, 84, 196-200. [Link]

  • Al-kassas, R., et al. (2022).
  • National Toxicology Program. (2016). RoC Profile: Methyl Methanesulfonate. Report on Carcinogens. [Link]

  • Kurono, Y., Ikeda, K., & Uekama, K. (1974). Methanesulfonic acid derivative of p,p'-diaminodiphenylsulfone. II. Pharmacokinetics and availability of parental drug in rabbit. Chemical & Pharmaceutical Bulletin, 22(6), 1261-1264. [Link]

  • Vigh, T., et al. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 711-718. [Link]

  • Ninja Nerd. (2022, July 22). Pharmacokinetics | Drug Absorption [Video]. YouTube. [Link]

  • Holmes, B., et al. (1984). Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use. Drugs, 27(1), 6-44. [Link]

  • Cohen, L., & Moreno, A. (2015). Influence of structure and counterions on physicochemical properties of linear alkylbenzene sulfonates. ResearchGate. [Link]

  • Corcione, S., et al. (2017). Pharmacokinetics of colistin methanesulfonate (CMS) in burn patients. The Journal of Antimicrobial Chemotherapy, 72(1), 319–321. [Link]

  • Li, Y., et al. (2022). Bioequivalence Study of Two Formulations of Flunarizine Hydrochloride Capsules in Healthy Chinese Subjects Under Fasting and Fed Conditions. Clinical Pharmacology in Drug Development, 11(8), 987-994. [Link]

  • Li, J., et al. (2004). Pharmacokinetics of colistin methanesulphonate and colistin in rats following an intravenous dose of colistin methanesulphonate. The Journal of Antimicrobial Chemotherapy, 53(5), 837-840. [Link]

  • Zhang, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. Journal of Analytical Methods in Chemistry, 2022, 9989808. [Link]

  • Li, Y., et al. (2021). Pharmacokinetics of Flunarizine Hydrochloride After Single Oral Doses in Healthy Subjects: Bioequivalence Study and Food Effects. Clinical Pharmacology in Drug Development, 10(9), 1069-1076. [Link]

  • Weitnauer, M., et al. (2024). Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study. Nicotine & Tobacco Research, 26(9), 1017-1025. [Link]

Sources

Foundational

Lifarizine methanesulfonate structure and molecular weight

[1] Executive Summary Lifarizine methanesulfonate (RS-87476) is a potent neuroprotective agent belonging to the class of piperazine derivatives.[1] Chemically defined as 1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Lifarizine methanesulfonate (RS-87476) is a potent neuroprotective agent belonging to the class of piperazine derivatives.[1] Chemically defined as 1-benzhydryl-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine methanesulfonate , it functions primarily as a use-dependent blocker of voltage-gated sodium channels (VGSCs) and a modulator of calcium channels.[1]

This guide details the structural parameters, physicochemical properties, and synthetic pathways of Lifarizine methanesulfonate, designed for researchers in medicinal chemistry and neuropharmacology.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers
PropertyDetail
Common Name Lifarizine Methanesulfonate
Parent Compound Lifarizine (RS-87476)
IUPAC Name 1-(diphenylmethyl)-4-[[5-methyl-2-(4-methylphenyl)-1H-imidazol-4-yl]methyl]piperazine; methanesulfonic acid
CAS Number (Salt) 130565-83-2
CAS Number (Base) 119514-66-8
Molecular Formula C

H

N

O

S
Stoichiometry 1:1 (Lifarizine Base : Methanesulfonic Acid)
Molecular Weight Breakdown

The methanesulfonate salt significantly alters the molecular weight and solubility profile compared to the free base.

ComponentFormulaMolecular Weight ( g/mol )
Lifarizine (Base) C

H

N

436.60
Methanesulfonic Acid CH

O

S
96.10
Lifarizine Methanesulfonate C

H

N

O

S
532.70
Structural Visualization

The molecule consists of a central piperazine ring flanked by two lipophilic domains: a benzhydryl (diphenylmethyl) group and a substituted imidazole moiety. The methanesulfonate anion interacts ionically with the protonated nitrogen of the piperazine ring (typically N4).

Figure 1: Structural segmentation of Lifarizine Methanesulfonate showing the lipophilic domains and the ionic core interaction.[1]

Physicochemical Properties[1][7][8][9][10][11]

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility:

    • Free Base:[1][2] Highly lipophilic; practically insoluble in water; soluble in dichloromethane, chloroform.

    • Methanesulfonate Salt: Improved aqueous solubility compared to the base, facilitating parenteral formulation. Soluble in ethanol and DMSO.

  • Melting Point:

    • Free Base:[1][2] ~238°C (Decomposition).[1]

    • Salt: Typically exhibits a distinct melting range, often lower than the base or with decomposition characteristics depending on the crystal habit (polymorphs may exist).

  • pKa: The piperazine nitrogens typically exhibit pKa values around 4.5 and 8.[1]5. The methanesulfonate salt is formed at the more basic nitrogen (N4).

Synthesis and Preparation Protocol

The synthesis of Lifarizine involves the convergent coupling of two key intermediates: 1-(diphenylmethyl)piperazine and a chloromethyl-imidazole derivative.[1]

Retrosynthetic Analysis[1]
  • Disconnection: The C-N bond between the piperazine N4 and the imidazole methylene group.

  • Synthons:

    • Nucleophile: 1-(diphenylmethyl)piperazine (commercially available).[1][3]

    • Electrophile: 4-chloromethyl-5-methyl-2-(4-methylphenyl)-1H-imidazole (or the corresponding alcohol activated in situ).[1]

Step-by-Step Synthesis Protocol

Note: This protocol synthesizes the base, followed by salt formation.[1]

Reagents:

  • 4-hydroxymethyl-2-(4-methylphenyl)-5-methyl-1H-imidazole (Intermediate A)[1]

  • 1-(diphenylmethyl)piperazine (Intermediate B)[1]

  • Lithium Bromide (LiBr) - Catalyst[1]

  • Sodium Hydroxide (NaOH)[1]

  • Ethanol (95%)[1]

  • Methanesulfonic acid (for salt formation)[1][4]

Procedure:

  • Coupling Reaction:

    • Dissolve 1.0 equivalent of Intermediate A in 95% ethanol (approx. 10 mL/g).

    • Add 1.0 equivalent of Intermediate B .[1]

    • Add 1.5 equivalents of NaOH (aqueous solution) and 0.1 equivalent of LiBr.

    • Reflux the mixture for 5–8 hours. Monitor by TLC (System: CHCl3/MeOH).

    • Cool to room temperature and stir overnight.

    • Filter the precipitate, wash with cold ethanol/water (60:40), and dry.

    • Result: Lifarizine Free Base (Yield ~85-88%).[1]

  • Salt Formation (Mesylate):

    • Dissolve Lifarizine Free Base in hot ethanol or acetone.

    • Add 1.05 equivalents of methanesulfonic acid dropwise.[1]

    • Allow the solution to cool slowly to induce crystallization.

    • Filter the white crystals of Lifarizine Methanesulfonate.

    • Recrystallize from ethanol if necessary to achieve >99% purity.

Synthesis Workflow Diagram

Lifarizine_Synthesis Start1 4-methylbenzamidine IntermediateA Intermediate A: 4-hydroxymethyl-2-(4-methylphenyl)- 5-methyl-1H-imidazole Start1->IntermediateA Cyclization Start2 2,3-butanedione precursor Start2->IntermediateA Reaction Coupling Reaction (Ethanol, Reflux, NaOH, LiBr) IntermediateA->Reaction Start3 1-(diphenylmethyl)piperazine Start3->Reaction Base Lifarizine Free Base (Precipitate) Reaction->Base 88% Yield SaltStep Salt Formation (+ Methanesulfonic Acid) Base->SaltStep Final Lifarizine Methanesulfonate (Crystalline Solid) SaltStep->Final Crystallization

Figure 2: Convergent synthesis pathway for Lifarizine Methanesulfonate.

Pharmacological Mechanism

Lifarizine is distinct from classical calcium channel blockers (like verapamil) due to its high affinity for sodium channels.

  • Sodium Channel Blockade: It binds to the inactivated state of voltage-gated Na+ channels (VGSCs), stabilizing them in a non-conducting conformation.[1] This prevents high-frequency neuronal firing during ischemic depolarization.[1]

  • Neuroprotection: By limiting Na+ influx, it prevents the reversal of the Na+/Ca2+ exchanger (NCX), thereby reducing intracellular Ca2+ overload and subsequent excitotoxic cell death.

References

  • PubChem. (2025).[1][5] Lifarizine methanesulfonate (CID 131635410).[1] National Library of Medicine. Available at: [Link][1]

  • Brown, C. M., et al. (1995). Neuroprotective properties of lifarizine compared with those of other agents in a mouse model of focal cerebral ischaemia. British Journal of Pharmacology, 115(8), 1425–1432. Available at: [Link]

  • PrepChem. (n.d.).[1] Synthesis of 1-Diphenylmethyl-4-[(2-(-4-methylphenyl)-5-methyl-1H-imidazol-4-yl)methyl]piperazine. Available at: [Link]

  • May, G. R., et al. (1995). Neuroprotective profile of lifarizine (RS-87476) in rat cerebrocortical neurones in culture. British Journal of Pharmacology, 116(6). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solubilization of Lifarizine Methanesulfonate in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed application notes and protocols for the solubilization of Lifarizine methanesulfonate in two common labo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and protocols for the solubilization of Lifarizine methanesulfonate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document is intended to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to effectively prepare and handle solutions of this compound for a variety of experimental settings. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure accuracy and reproducibility.

Introduction to Lifarizine Methanesulfonate and the Critical Role of Solubility

Lifarizine is a piperazine derivative that has been investigated for its neuroprotective properties. It is supplied as a methanesulfonate salt (Lifarizine methanesulfonate) to improve its physicochemical properties.[1][2] The molecular structure of Lifarizine features a benzhydryl group and a substituted imidazole, contributing to its relatively complex and hydrophobic nature.[1]

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For in vitro and in vivo studies, the ability to prepare a homogenous and stable solution at a desired concentration is paramount. Dimethyl sulfoxide (DMSO) and ethanol are two of the most widely used organic solvents in drug discovery and development due to their broad-ranging solvent properties and compatibility with many biological assays.[3][4]

  • DMSO (Dimethyl Sulfoxide): A powerful, polar aprotic solvent, DMSO is capable of dissolving a vast array of both polar and nonpolar compounds.[3] Its high boiling point and miscibility with water make it an excellent choice for preparing high-concentration stock solutions of test compounds.[3]

  • Ethanol: A semi-polar protic solvent, ethanol is often used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[4][5] It is generally considered to have low toxicity, making it suitable for certain in vivo applications.[4]

This guide will provide a detailed exploration of the solubility of Lifarizine methanesulfonate in these two solvents, complete with protocols for stock solution preparation and solubility determination.

Physicochemical Properties Influencing Solubility

Understanding the interplay between the solute and the solvent is fundamental to achieving successful solubilization.

Lifarizine Methanesulfonate:

PropertyValueSource
Molecular FormulaC30H36N4O3S[1]
Molecular Weight532.7 g/mol [1]
Chemical StructureA salt of the free base Lifarizine and methanesulfonic acid.[1]

The methanesulfonate salt form is intended to improve the aqueous solubility and overall handling properties of the parent compound, Lifarizine.[6][7]

Solvent Properties:

PropertyDimethyl Sulfoxide (DMSO)Ethanol
Type Polar AproticSemi-polar Protic
Key Features Excellent solvent for a wide range of substances, both polar and nonpolar. High boiling point (189 °C). Miscible with water.Good solvent for many organic compounds. Low toxicity. Volatile (boiling point 78.5 °C).
Considerations Can be hygroscopic; moisture can affect the solubility of some compounds. Can enhance the skin absorption of dissolved substances.Can precipitate some compounds when diluted with aqueous solutions.

Expected Solubility of Lifarizine Methanesulfonate

The following table presents solubility data for other complex organic molecules and methanesulfonate salts in DMSO and ethanol, which can serve as a valuable reference point for researchers.

Table 1: Representative Solubility Data for Analogous Compounds

CompoundSolventSolubilitySource
R 268712DMSO36.34 mg/mL
Ethanol18.17 mg/mL
Phenamil (methanesulfonate)DMSO~1 mg/mL[2]
Methyl methanesulfonateDMSO≥ 100 mg/mL[8]
CGP 57380DMSO~30 mg/mL[9]
Ethanol~0.25 mg/mL[9]

Based on this comparative data, it is reasonable to anticipate that Lifarizine methanesulfonate will be highly soluble in DMSO, likely in the range of 10-50 mg/mL or higher. Its solubility in ethanol is expected to be lower but still significant for the preparation of working solutions.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing stock solutions and determining the approximate solubility of Lifarizine methanesulfonate.

Protocol for Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of Lifarizine methanesulfonate in DMSO. The rationale for starting with DMSO is its strong solubilizing power, which is ideal for creating a concentrated stock that can be diluted for various experiments.[6]

Materials:

  • Lifarizine methanesulfonate (MW: 532.7 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile microcentrifuge tubes or vials

Workflow for DMSO Stock Solution Preparation:

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Calculate Mass of Lifarizine Methanesulfonate for 10 mM Solution B Weigh the Calculated Mass A->B e.g., 5.33 mg for 1 mL C Add Anhydrous DMSO to the Vial B->C Add appropriate volume D Vortex Thoroughly C->D E Sonicate if Necessary D->E If solids persist F Visually Inspect for Complete Dissolution E->F G Aliquot into Working Volumes F->G If clear solution H Store at -20°C or -80°C G->H

Caption: Workflow for preparing a DMSO stock solution.

Step-by-Step Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of Lifarizine methanesulfonate using the following formula: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 For 1 mL of a 10 mM solution: 0.010 mol/L x 0.001 L x 532.7 g/mol x 1000 mg/g = 5.33 mg

  • Weighing: Accurately weigh 5.33 mg of Lifarizine methanesulfonate and place it into a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[6]

  • Storage: Once a clear, homogenous solution is obtained, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Kinetic Solubility Determination in Ethanol

This protocol describes a method to determine the kinetic solubility of Lifarizine methanesulfonate in ethanol, starting from a concentrated DMSO stock solution. This method is rapid and provides a good estimate of solubility for many research applications.

Materials:

  • Concentrated stock solution of Lifarizine methanesulfonate in DMSO (e.g., 50 mM)

  • High-purity ethanol

  • 96-well plate or clear glass vials

  • Plate reader or spectrophotometer (optional, for quantitative analysis)

  • Vortex mixer

Workflow for Kinetic Solubility Determination:

G A Prepare Serial Dilutions of DMSO Stock in Ethanol B Incubate at Room Temperature A->B e.g., in a 96-well plate C Visually Inspect for Precipitation B->C Allow to equilibrate D Identify Highest Concentration with No Precipitate C->D E (Optional) Quantify Supernatant Concentration D->E via HPLC or Spectrophotometry

Caption: Workflow for kinetic solubility determination.

Step-by-Step Procedure:

  • Preparation of Serial Dilutions:

    • In a 96-well plate or a series of vials, add a fixed volume of ethanol (e.g., 198 µL).

    • Add a small volume of the concentrated DMSO stock solution (e.g., 2 µL of 50 mM stock) to the first well/vial to create the highest concentration to be tested. This results in a final DMSO concentration of 1%.

    • Perform serial dilutions across the plate/vials to create a range of concentrations.

  • Equilibration: Seal the plate or vials and vortex briefly. Allow the solutions to equilibrate at room temperature for 1-2 hours.

  • Visual Assessment: Carefully inspect each well/vial for any signs of precipitation or turbidity. The highest concentration that remains a clear, homogenous solution is the approximate kinetic solubility.

  • Quantitative Analysis (Optional): For a more precise determination, the samples can be filtered or centrifuged to remove any precipitate. The concentration of the supernatant can then be measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, and compared to a standard curve.

Best Practices and Troubleshooting

  • Use of Anhydrous Solvents: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can significantly impact the solubility of certain compounds. It is crucial to use anhydrous DMSO and to keep containers tightly sealed.

  • Precipitation upon Dilution: When diluting a DMSO stock solution into an aqueous buffer or a less powerful solvent like ethanol, the compound may precipitate out of solution. To mitigate this, it is advisable to perform serial dilutions and to add the DMSO stock to the diluent while vortexing to ensure rapid mixing.[6]

  • Sonication and Warming: For compounds that are slow to dissolve, gentle warming (e.g., to 37°C) and sonication can be effective. However, be mindful of the thermal stability of the compound.

  • Vehicle Controls: In biological experiments, it is essential to include a vehicle control group that is treated with the same concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the test compound. This allows for the differentiation of the compound's effects from any effects of the solvent itself.

Conclusion

The successful solubilization of Lifarizine methanesulfonate in DMSO and ethanol is readily achievable with an understanding of its physicochemical properties and the application of sound laboratory techniques. DMSO serves as an excellent solvent for the preparation of high-concentration stock solutions, while ethanol can be a suitable solvent for preparing working solutions, depending on the required concentration. The protocols and best practices outlined in this guide provide a robust framework for researchers to handle this compound effectively and to generate reliable and reproducible experimental data.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 22, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.
  • PubChem. (n.d.). Lifarizine methanesulfonate. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.
  • Solventis Ltd. (n.d.). Ethanol | CH3CH2OH / C2H5OH.
  • Cayman Chemical. (2022, November 15). Phenamil (methanesulfonate) - PRODUCT INFORMATION.
  • MedChemExpress. (n.d.). Methyl methanesulfonate.
  • Tocris Bioscience. (n.d.). R 268712.
  • Wikipedia. (n.d.). Methanesulfonic acid. Retrieved February 22, 2026, from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Selleck Chemicals. (n.d.). MES | CAS 4432-31-9.
  • Fisher Scientific. (n.d.). Medchemexpress LLC HY-108341A 5mg Medchemexpress, PF-06424439 (methanesulfonate) CAS:1469284-79-4 Purity:>98%.
  • PubChem. (n.d.). Lifarizine. Retrieved February 22, 2026, from [Link]

  • PubChem. (n.d.). Methyl Methanesulfonate. Retrieved February 22, 2026, from [Link]

  • Cayman Chemical. (n.d.). Nifenazone - PRODUCT INFORMATION.
  • Cayman Chemical. (n.d.). CGP 57380 - PRODUCT INFORMATION.
  • Selleck Chemicals. (n.d.). SU11274 | c-Met inhibitor.
  • Ataman Kimya. (n.d.). METHYLSULFONIC ACID.
  • European Chemicals Agency (ECHA). (n.d.). Methyl methanesulphonate - Registration Dossier.
  • Tocris Bioscience. (n.d.). PNU 282987.
  • MOLNOVA. (n.d.). Lifarizine.
  • Sigma-Aldrich. (n.d.). Methanesulfonic acid = 99.0 75-75-2.
  • Ataman Kimya. (n.d.). METHANESULFONIC ACID.
  • Tocris Bioscience. (n.d.). Phenamil.

Sources

Application

Application Note: Lifarizine Methanesulfonate in In Vivo Stroke Models

[1] Abstract & Scope Lifarizine (RS-87476) is a potent neuroprotective agent that functions as a dual blocker of voltage-sensitive sodium channels (VSSC) and calcium channels. Its efficacy is highly time-dependent, neces...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

Lifarizine (RS-87476) is a potent neuroprotective agent that functions as a dual blocker of voltage-sensitive sodium channels (VSSC) and calcium channels. Its efficacy is highly time-dependent, necessitating precise dosing regimens to mitigate ischemic depolarization and subsequent excitotoxicity. This guide details the preparation, dosage, and administration of Lifarizine Methanesulfonate for in vivo stroke research, specifically focusing on the Middle Cerebral Artery Occlusion (MCAO) model in rats and gerbils.

Key Mechanism: Prevention of anoxic depolarization, reduction of glutamate release, and inhibition of intracellular Ca²⁺ overload.

Mechanism of Action & Rationale

To optimize dosage, one must understand the target. Ischemic cell death is driven by the "Ischemic Cascade." Lifarizine intervenes upstream by stabilizing neuronal membranes during the initial energy failure.

DOT Diagram 1: Neuroprotective Mechanism of Lifarizine

LifarizineMechanism Ischemia Ischemia / Energy Failure Depolarization Membrane Depolarization Ischemia->Depolarization NaInflux Na+ Influx (VSSC) Depolarization->NaInflux CaInflux Ca2+ Influx (VSCC & NMDA) Depolarization->CaInflux Glutamate Glutamate Release NaInflux->Glutamate Reverse Transport Glutamate->CaInflux Toxicity Excitotoxicity & Protease Activation CaInflux->Toxicity CellDeath Neuronal Cell Death Toxicity->CellDeath Lifarizine Lifarizine Methanesulfonate Lifarizine->NaInflux BLOCKS Lifarizine->CaInflux BLOCKS

Caption: Lifarizine mitigates cell death by blocking voltage-sensitive Na+ channels (preventing glutamate release) and Ca2+ channels (preventing overload).

Formulation & Preparation

Lifarizine is lipophilic. The methanesulfonate salt improves solubility compared to the free base, but proper vehicle selection is critical to prevent precipitation upon injection.

Calculation of Dosage

Note: Literature doses often refer to the free base .

  • Lifarizine Free Base MW: ~456.6 g/mol

  • Lifarizine Methanesulfonate MW: ~552.7 g/mol

  • Conversion Factor: 1 mg Free Base ≈ 1.21 mg Methanesulfonate salt.

If a protocol calls for 100 µg/kg of Lifarizine, weigh 121 µg/kg of the methanesulfonate salt.

Recommended Vehicle

For intravenous (IV) or intraperitoneal (IP) administration:

  • Primary Solvent: Dissolve salt in 10% DMSO or 0.1M Tartaric Acid (aq).

  • Diluent: Dilute with 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in saline or standard 0.9% saline.

  • Final pH: Adjust to pH 4.5–5.5 (Lifarizine is unstable/insoluble at high pH).

  • Stability: Prepare fresh daily. Protect from light.

Dosing Regimens (Valid for Rat/Gerbil)

The following dosages are synthesized from key efficacy studies (McBean et al., 1995; Brown et al., 1995).

Table 1: Optimized Dosage Guidelines
Administration RouteDosage (Free Base)Dosage (Methanesulfonate)TimingPurpose
Intra-arterial (IA) / IV 100 – 250 µg/kg 121 – 302 µg/kg 5–15 min post-occlusionLoading Dose: Rapidly achieve therapeutic plasma levels during acute ischemia.
Intraperitoneal (IP) 250 – 500 µg/kg 302 – 605 µg/kg 15 min post-occlusionMaintenance: Sustains blockade during reperfusion injury.
IP (Chronic) 500 µg/kg 605 µg/kg b.i.d. (every 12h) for 72hNeuroprotection: Prevents delayed neuronal death (maturation of lesion).

Critical Note on Timing: Efficacy is significantly reduced if treatment is delayed beyond 60 minutes post-occlusion. The "Golden Window" for Lifarizine in rodent models is <15 minutes post-ischemia.

Experimental Protocol: Transient MCAO (Rat)

Phase A: Pre-Operative
  • Subjects: Male Sprague-Dawley rats (250–300g).

  • Anesthesia: Isoflurane (induction 4%, maintenance 1.5–2%) in N₂O/O₂ (70:30).

  • Thermoregulation: Maintain rectal temperature at 37.0 ± 0.5°C using a feedback-controlled heating blanket. Hypothermia is a major confounder.

Phase B: Surgical Ischemia (Filament Model)
  • Expose the Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA).

  • Insert a silicone-coated monofilament (e.g., Doccol 4-0) into the ICA to occlude the origin of the Middle Cerebral Artery (MCA).

  • Verify occlusion via Laser Doppler Flowmetry (drop in regional cerebral blood flow >70%).

  • Duration: Maintain occlusion for 90 minutes (Transient MCAO).

Phase C: Drug Administration (The Lifarizine Workflow)
DOT Diagram 2: Experimental Workflow

Workflow cluster_0 Surgery cluster_1 Acute Phase cluster_2 Recovery Phase MCAO MCA Occlusion (T=0) Loading Loading Dose (IV/IA) 100 µg/kg MCAO->Loading T=5-15 min Reperf Reperfusion (T=90 min) Loading->Reperf Maint1 Maint. Dose 1 (IP) 500 µg/kg Reperf->Maint1 Immediate Maint2 Maint. Dosing (b.i.d. for 72h) Maint1->Maint2 Sacrifice Histology/TTC (T=72h) Maint2->Sacrifice

Caption: Standardized dosing workflow for transient MCAO. IV/IA loading is crucial for immediate bioavailability.

Phase D: Post-Operative Care & Analysis
  • Analgesia: Buprenorphine (0.05 mg/kg SC).

  • Neurological Scoring: Assess at 24h, 48h, and 72h using the Bederson scale or mNSS.

  • Histology:

    • Sacrifice at 72h.[1][2][3]

    • Brain extraction and sectioning (2mm coronal slices).

    • Stain with 2% TTC (2,3,5-triphenyltetrazolium chloride) at 37°C for 20 mins.

    • Calculate infarct volume (corrected for edema).

Expert Tips & Troubleshooting

  • Solubility Issues: If the methanesulfonate salt precipitates in standard saline, switch to a vehicle containing 10-20% HPβCD (Hydroxypropyl-beta-cyclodextrin). Avoid high concentrations of DMSO (>10%) if administering IV, as DMSO itself can have neuroprotective or toxic effects.

  • Hypotension: Lifarizine has mild vasodilatory effects. Monitor Mean Arterial Pressure (MAP) via tail cuff or femoral artery catheter. Significant hypotension (<60 mmHg) can exacerbate ischemia and confound results.

  • Therapeutic Window: Do not attempt to salvage the model if dosing is delayed >2 hours; Lifarizine is primarily an anti-excitotoxic agent, effective only before the massive calcium cascade becomes irreversible.

References

  • McBean, D. E., Winters, V., Wilson, A. D., Oswald, C. B., & Alps, B. J. (1995). Neuroprotective efficacy of lifarizine (RS-87476) in a simplified rat survival model of 2 vessel occlusion.[2][4] British Journal of Pharmacology, 116(7), 3093–3098.

  • Brown, C. M., Calder, C., Linton, C., Small, C., Kenny, B. A., Spedding, M., & Patmore, L. (1995). Neuroprotective properties of lifarizine compared with those of other agents in a mouse model of focal cerebral ischaemia. British Journal of Pharmacology, 115(8), 1425–1432.[5]

  • Sutherland, G., et al. (1997). Lifarizine (RS-87476) protects against neurodegeneration in a gerbil model of global ischaemia. Neuroscience Letters.
  • Squire, I. B., et al. (1995). Efficacy and tolerability of lifarizine in acute ischemic stroke.[6] A pilot study. Annals of the New York Academy of Sciences, 765, 317–318.[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Lifarizine Methanesulfonate Precipitation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for lifarizine methanesulfonate. This guide is designed to provide in-depth, practical solutions to one of t...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for lifarizine methanesulfonate. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered during its formulation and handling: precipitation in aqueous buffer systems. We will explore the underlying scientific principles and provide actionable troubleshooting protocols to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My lifarizine methanesulfonate solution was clear, but now I see a precipitate. What is the most likely cause?

The most common cause of lifarizine methanesulfonate precipitation is a change in pH . Lifarizine is a weakly basic drug, and its solubility is highly dependent on the pH of the solution.[1][2] The methanesulfonate salt form is used to enhance its solubility in its ionized (protonated) state, which is favored at lower pH values.

If the pH of your buffered solution increases, the equilibrium will shift, causing the lifarizine to convert from its more soluble, ionized form to its less soluble, neutral free-base form.[2][3] This un-ionized form has a lower intrinsic solubility and will precipitate out of the solution once its concentration exceeds its solubility limit.[2][4]

Q2: At what pH should I be concerned about precipitation?

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a drug at a given pH.[5][6] For a weak base (B), the equation is:

pH = pKa + log([B] / [BH+])

Where:

  • [B] is the concentration of the neutral free base (less soluble).

  • [BH+] is the concentration of the protonated, ionized form (more soluble).

When the pH is equal to the pKa, 50% of the drug is in the ionized form and 50% is in the neutral form. As the pH rises above the pKa, the proportion of the less soluble neutral form [B] increases dramatically, leading to a higher risk of precipitation. A pH-solubility profile is the best way to determine the exact pH at which precipitation becomes a risk for your specific concentration.[1][4]

Q3: Could my choice of buffer be causing the precipitation?

Yes, absolutely. While pH is the primary driver, the buffer system itself can contribute to precipitation in several ways:

  • Buffer Species Interaction: Certain buffer ions can form less soluble salts with the drug molecule. Phosphate buffers, for example, are known to sometimes form insoluble phosphate salts with cationic drugs.[1][7] This can lead to precipitation even at a pH where the drug would otherwise be soluble.[7]

  • Ionic Strength Effects: The total concentration of ions in your solution (ionic strength) can affect drug solubility. High ionic strength can sometimes decrease the solubility of a drug through a "salting-out" effect, where water molecules are less available to solvate the drug.[8][9] Conversely, for some compounds, increasing ionic strength can increase solubility.[10] The effect is compound-specific and should be evaluated empirically.

  • Buffer Capacity: If your buffer has insufficient capacity, the addition of the drug solution itself (if it's at a different pH) or other components can overwhelm the buffer and cause a significant pH shift, leading to precipitation.[11][12]

Commonly used buffers in pharmaceutical systems include acetate, phosphate, and citrate.[13][14][15] Each has a specific effective pH range and potential for interaction.

Troubleshooting Guides & Protocols

Guide 1: Investigating a Precipitation Event

If you have observed precipitation, a systematic approach is needed to identify the root cause. This workflow will guide you through the process.

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Analysis & Hypothesis cluster_3 Corrective Actions observe Precipitate Observed in Lifarizine Solution ph_check 1. Measure pH of Supernatant observe->ph_check visual_check 2. Visually Inspect Precipitate (Color, Form) ph_check->visual_check temp_check 3. Check Storage Temperature visual_check->temp_check ph_high Is pH higher than expected? temp_check->ph_high buffer_issue Is buffer species a known issue (e.g., Phosphate)? ph_high->buffer_issue No adjust_ph Action: Lower pH or Re-prepare Buffer ph_high->adjust_ph Yes concentration_issue Is concentration near solubility limit? buffer_issue->concentration_issue No change_buffer Action: Switch to Alternative Buffer (e.g., Citrate, Acetate) buffer_issue->change_buffer Yes reduce_conc Action: Lower Drug Concentration concentration_issue->reduce_conc Yes solubility_study Action: Perform pH-Solubility Profile Study concentration_issue->solubility_study No/ Unsure adjust_ph->observe Re-test change_buffer->observe Re-test reduce_conc->observe Re-test G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) low_ph BH+ (Ionized) High Solubility equilibrium pH = pKa + log([B]/[BH+]) (Henderson-Hasselbalch) low_ph->equilibrium pH Increases high_ph B (Neutral Free Base) Low Solubility (Precipitation Risk) high_ph->equilibrium pH Decreases equilibrium->low_ph pH Decreases equilibrium->high_ph pH Increases

Caption: Relationship between pH, ionization, and solubility of lifarizine.

Protocol: Determining a pH-Solubility Profile

This protocol will help you experimentally determine the safe operating pH range for your desired concentration of lifarizine methanesulfonate.

Objective: To find the saturation solubility of lifarizine across a range of pH values in a specific buffer system.

Materials:

  • Lifarizine methanesulfonate

  • Buffer stock solutions (e.g., phosphate, citrate, acetate) covering a pH range from 4.0 to 8.0. [11]* Calibrated pH meter

  • Shaking incubator or orbital shaker at controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • 0.22 µm syringe filters (ensure low drug binding)

Procedure:

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 6.5, 7.0, 7.4, 8.0). Use the same buffer system if possible, or note where systems are changed.

  • Add Excess Drug: Add an excess amount of lifarizine methanesulfonate to a known volume of each buffer solution in separate vials. The goal is to have undissolved solid remaining at equilibrium.

  • Equilibrate: Seal the vials and place them in a shaking incubator for 24-48 hours to ensure equilibrium is reached. [16]4. Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample and Filter: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Measure Final pH: Measure the pH of the remaining supernatant to confirm the final equilibrium pH.

  • Analyze Concentration: Dilute the filtered sample appropriately and analyze the concentration of dissolved lifarizine using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the final equilibrium pH on the x-axis.

Data Interpretation:

The resulting plot is your pH-solubility profile. It will visually demonstrate the pH at which solubility drops and precipitation is likely to occur for a saturated solution.

Example pH Buffer System Solubility (µg/mL) Observation
4.5Acetate> 2000High Solubility
6.0Phosphate850Soluble
6.8Phosphate150Reduced
7.4Phosphate< 20Low Solubility

This table contains illustrative data. Actual results must be determined experimentally.

Advanced Topics

Q4: I'm using a phosphate buffer at pH 7.4 and see precipitation, even at low concentrations. What could be happening?

This could be an issue of salt formation or interaction with leached ions . Phosphate buffers, while common, can be problematic.

  • Insoluble Phosphate Salt: The positively charged lifarizine molecule may be forming an insoluble salt complex with phosphate ions, which precipitates out of solution. [1][7]2. Interaction with Glass Vial Leachates: It has been reported that phosphate buffers can leach aluminum (Al) ions from borosilicate glass vials. These Al ions can then form highly insoluble aluminum-phosphate complexes, which appear as a precipitate. [17][18]This is often mistaken for drug precipitation.

Troubleshooting Steps:

  • Switch Buffers: Re-run the experiment using a non-phosphate buffer like Tris or a citrate buffer (if the pH range is appropriate) to see if the precipitation issue resolves. [13][14]* Use Polymer Vials: Try conducting the experiment in high-quality polypropylene or other polymer-based vials to eliminate the variable of glass leaching. [17]* Analyze the Precipitate: If possible, isolate and analyze the precipitate using techniques like FTIR or elemental analysis to determine if it is the drug's free base or an inorganic salt.

References

  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. (n.d.). Google Scholar.
  • Buffers in pharmaceutical systems. (n.d.). Pharmacy Infoline.
  • Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. (2012, July 10). European Pharmaceutical Review.
  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Drug Crystal Precipitation in Biorelevant Bicarbonate Buffer: A Well-Controlled Comparative Study with Phosphate Buffer. (2024, May 8). ACS Publications.
  • Lifarizine methanesulfonate. (n.d.). PubChem.
  • Al-Ghaban, F. A., Abbas, A. A., & Al-Ani, M. J. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
  • Effects of Phosphate Buffer in Parenteral Drugs on Particle Formation from Glass Vials. (n.d.). Journal of Pharmaceutical Sciences.
  • pH and Solubility. (n.d.). AP Chemistry.
  • The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from H. (n.d.). SciSpace.
  • biological and pharmaceutical buffer systems. (n.d.). iajps.
  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Course Hero.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline.
  • pKa values in solubility determination using the Henderson- Hasselbalch equation. (2015, December 30). ResearchGate.
  • Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase. (2025, September 25). ResearchGate.
  • The effect of the ionic strength on the constancy of the solubility product. (n.d.). ResearchGate.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharma.
  • Ionic Strength Effect. (2025, April 8). Sustainability Directory.
  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com.
  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. (2025, February 26). ADMET and DMPK.
  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy.
  • Induction time of precipitation in various polymer solutions in phosphate buffer. (n.d.). ResearchGate.
  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. (2025, February 2). Molecular Pharmaceutics.
  • Aluminum elution and precipitation in glass vials: Effect of pH and buffer species. (n.d.). ResearchGate.
  • Lifarizine. (n.d.). PubChem.
  • LIFARIZINE. (n.d.). gsrs.
  • Methanesulfonate. (n.d.). PubChem.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Publications.
  • RoC Profile: Methyl Methanesulfonate. (n.d.). National Toxicology Program (NTP).
  • Characterisation of selected active agents regarding pKa values, solubility concentrations and pH profiles by SiriusT3. (2025, August 6). ResearchGate.
  • An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability. (n.d.). PMC.
  • Measurement and correlation of solubility of flunarizine hydrochloride in ten pure and ethanol + n-propanol mixed solvents at temperatures within 293.15–333.15 K. (2025, August 10). ResearchGate.

Sources

Optimization

Technical Support Center: Lifarizine Methanesulfonate Formulation &amp; Delivery

Ticket ID: T-LIF-MS-004 Subject: Troubleshooting Precipitation & pH Adjustment of Lifarizine Methanesulfonate in Physiological Saline Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-LIF-MS-004 Subject: Troubleshooting Precipitation & pH Adjustment of Lifarizine Methanesulfonate in Physiological Saline Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Core Warning

The Central Issue: You are likely experiencing precipitation when attempting to adjust a solution of Lifarizine Methanesulfonate (Lifarizine Mesylate) to a physiological pH of 7.4 within a saline vehicle.

The Scientific Reality: Lifarizine is a lipophilic weak base (calculated LogP ~5.4). While the methanesulfonate salt form is highly water-soluble, this solubility is strictly pH-dependent .

  • At pH < 5.0: The molecule is protonated (ionized) and soluble.

  • At pH > 6.5 (approaching pH 7.4): The molecule deprotonates, reverting to its hydrophobic free base form.

  • Result: In standard physiological saline (0.9% NaCl, pH ~5.5–7.0), neutralizing the solution forces the drug out of solution, causing immediate cloudiness or crystal formation ("crashing out").

Immediate Action: Do NOT attempt to force this compound into pure saline at pH 7.4 using NaOH. You must use a modified vehicle system (Co-solvents, Cyclodextrins, or Buffered Acidic Saline).

The Solubility Mechanics (Why this happens)

To troubleshoot effectively, you must understand the equilibrium dynamics. Lifarizine Mesylate dissociates in water to release the protonated drug (


) and the mesylate anion (

).


As you add base (NaOH) to reach pH 7.4, you consume


, shifting the equilibrium to the right (Le Chatelier's principle), producing the insoluble free base (

).
Visualization: The Solubility Cliff

The following diagram illustrates the critical failure point in standard saline protocols.

SolubilityMechanism cluster_danger The Danger Zone (pH > 6.0) Salt Lifarizine Mesylate (Powder) AcidSol Acidic Solution (pH 3.0 - 4.5) Soluble & Stable Salt->AcidSol Dissolve in Water/Acid BaseAdd Addition of NaOH or Mixing with Neutral Saline AcidSol->BaseAdd pH Adjustment FreeBase Deprotonation (Formation of Free Base) BaseAdd->FreeBase pH rises > pKa Precip PRECIPITATION (Cloudy Suspension) FreeBase->Precip Hydrophobic Aggregation

Figure 1: The mechanism of precipitation when neutralizing lipophilic salt forms.

Validated Formulation Protocols

Choose the protocol that matches your experimental constraints.

Protocol A: The "Gold Standard" (Cyclodextrin Complexation)

Best for: IV injection, preventing precipitation at neutral pH.

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" around the lipophilic Lifarizine base, shielding it from the aqueous saline environment even at pH 7.4.

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in 0.9% Saline.
    
  • Dissolve Drug: Add Lifarizine Methanesulfonate to the vehicle.

    • Note: Sonicate at 37°C for 10-15 minutes.

  • pH Adjustment: Slowly titrate to pH 7.0–7.2 using 0.1N NaOH.

    • Observation: The solution should remain clear. If cloudiness appears, stop; the complexation capacity is exceeded.

  • Filtration: Filter sterilize (0.22

    
    m).
    
Protocol B: The Co-Solvent Method (DMSO/PEG)

Best for: IP injection, acute animal studies.

Mechanism: Uses organic solvents to artificially increase the solubility limit of the free base.

Step-by-Step:

  • Stock Solution: Dissolve Lifarizine Mesylate in 100% DMSO (Concentration: 10–20 mg/mL).

  • Intermediate: Add PEG-400 (Polyethylene Glycol) to the DMSO stock. Ratio: 1:1.[1]

  • Final Dilution: Slowly add warm (37°C) physiological saline while vortexing.

    • Target Ratio: 5% DMSO / 5% PEG-400 / 90% Saline.

    • pH Warning: Do not adjust pH. The final pH will likely be slightly acidic (pH 5–6), which is acceptable for slow IV or IP.

Protocol C: The Acidic Buffer Method

Best for: High concentration requirements where pH 7.4 is not strictly required.

Mechanism: Maintains the drug in its ionized (salt) form by keeping pH below the precipitation point.

Step-by-Step:

  • Buffer Prep: Prepare 20 mM Acetate Buffer or Glycine-HCl Buffer (pH 4.5).

  • Isotonicity: Add NaCl to reach 290 mOsm (approx 0.6% NaCl due to buffer contribution).

  • Dissolution: Dissolve Lifarizine Mesylate directly.

  • Administration: Infuse slowly. The blood's buffering capacity (bicarbonate) will neutralize the small volume upon entry, preventing local toxicity, while the rapid dilution prevents precipitation in the vein.

Troubleshooting Guide (FAQ)

Issue 1: "My solution turns milky immediately upon adding saline."

Cause: "Salting Out" or pH Shock.

  • Diagnosis: Standard saline has a pH of ~5.5 but no buffering capacity. If your drug stock was in a solvent, the sudden polarity shift causes the hydrophobic base to aggregate.

  • Fix: Switch to Protocol A (Cyclodextrins). The sugar rings prevent the hydrophobic aggregation.

Issue 2: "Can I just filter out the precipitate?"

Answer: NO.

  • Reason: If you filter a cloudy solution, you are removing the active drug. You will likely dose the animal with only the vehicle (saline) and a negligible amount of drug, leading to false-negative experimental results.

Issue 3: "What is the maximum pH I can reach without precipitation?"

Data: Based on structural analogs (e.g., Flunarizine), the


 (pH of maximum solubility) drops drastically as concentration rises.
Concentration (mg/mL)Estimated Max Stable pHRisk Level
0.1 mg/mLpH 6.5Low
1.0 mg/mLpH 5.5Moderate
> 5.0 mg/mLpH < 4.5High
Issue 4: "Is the Mesylate salt toxic?"

Answer: Generally, no. Methanesulfonic acid (MSA) is a physiological metabolite and is considered a "Green Acid" with low toxicity [1, 2]. The toxicity in your experiment will likely come from the Lifarizine itself or high concentrations of co-solvents (DMSO), not the mesylate counter-ion.

Decision Matrix for Vehicle Selection

Use this logic flow to select the correct protocol for your specific experiment.

VehicleSelection Start Start: Select Vehicle Route Administration Route? Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP Conc Conc. Required? IV->Conc Solvent Use Protocol B (DMSO/PEG/Saline) IP->Solvent HighConc High (>2 mg/mL) Conc->HighConc LowConc Low (<1 mg/mL) Conc->LowConc Cyclo Use Protocol A (HP-Beta-Cyclodextrin) HighConc->Cyclo If pH 7 required Acid Use Protocol C (Acidic Buffer pH 4.5) HighConc->Acid If pH < 5 ok LowConc->Cyclo

Figure 2: Decision tree for selecting the appropriate Lifarizine formulation.

References

  • Gernon, M. D., et al. (1999). "Environmental benefits of methanesulfonic acid." Green Chemistry, 1(3), 127-140. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter: Preparation of Water-Soluble Compounds through Salt Formation. Elsevier.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Wang, Y., et al. (2007).[2] "Formulation, preparation and evaluation of flunarizine-loaded lipid microspheres." Journal of Pharmacy and Pharmacology, 59(3), 319-325. (Analogous compound formulation strategy). Link

Sources

Troubleshooting

Technical Support Center: Optimizing IC50 Assays for Lifarizine Methanesulfonate

Welcome to the technical support resource for researchers working with Lifarizine methanesulfonate. This guide is designed to provide you with the in-depth knowledge and practical troubleshooting advice required to devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with Lifarizine methanesulfonate. This guide is designed to provide you with the in-depth knowledge and practical troubleshooting advice required to develop a robust and reproducible IC50 assay. As a Senior Application Scientist, my goal is to not only provide a protocol but to explain the scientific reasoning behind each step, empowering you to confidently optimize your experiments and interpret your results.

Lifarizine is a CNS-active piperazine derivative known for its activity as a T-type calcium channel blocker.[1] The methanesulfonate salt form is utilized to enhance its physicochemical properties, such as solubility and stability.[2][3] Accurately determining its half-maximal inhibitory concentration (IC50) is critical for understanding its potency and mechanism of action. This guide will focus on a common and high-throughput compatible method: a cell-based calcium flux assay using a fluorescent indicator.

Part 1: Core Principles & Assay Design

This section addresses the fundamental questions you should consider when establishing your assay from the ground up.

Q1: What is the most suitable assay format for determining Lifarizine's IC50 in a screening-compatible manner?

For an ion channel modulator like Lifarizine, a cell-based calcium flux assay offers the best balance of physiological relevance and throughput.[4] The principle is straightforward:

  • Utilize a cell line that stably or inducibly expresses the target of interest, T-type calcium channels (e.g., Ca(v)3.1, Ca(v)3.2).[1][5]

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In their resting state, the cells exhibit low intracellular calcium and minimal fluorescence.

  • Add Lifarizine methanesulfonate at varying concentrations to pre-incubate with the cells.

  • Stimulate the cells to open the T-type calcium channels, causing an influx of extracellular calcium.

  • Measure the fluorescence intensity . In the presence of an effective inhibitor like Lifarizine, the calcium influx will be blocked, resulting in a lower fluorescence signal compared to untreated cells. The IC50 is the concentration of Lifarizine that inhibits this fluorescent response by 50%.

This approach provides a functional readout of channel inhibition, which is more informative than a simple binding assay.[6]

Diagram: Calcium Flux Assay Workflow

G seed 1. Seed cells expressing T-type Ca2+ channels in 96-well plate culture 2. Culture cells to optimal confluency (e.g., 24-48h) seed->culture dye_load 3. Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) culture->dye_load compound 4. Add serial dilutions of Lifarizine methanesulfonate pre_incubate 5. Pre-incubate compound with cells compound->pre_incubate stimulate 6. Add stimulus to open Ca2+ channels pre_incubate->stimulate read 7. Measure fluorescence (e.g., FLIPR) stimulate->read normalize 8. Normalize data to controls (0% & 100%) plot 9. Plot dose-response curve (log[Inhibitor] vs. Response) normalize->plot calculate 10. Calculate IC50 via non-linear regression plot->calculate

Caption: High-level workflow for the Lifarizine IC50 calcium flux assay.

Q2: How do I select the optimal cell line for this assay?

Your choice of cell line is the most critical variable for a successful assay.[7][8]

  • Target Expression: The primary requirement is the expression of the specific T-type calcium channel subtype you wish to study (e.g., Ca(v)3.1, Ca(v)3.2, or Ca(v)3.3). It is common to use recombinant cell lines like HEK-293 or CHO cells, which have low endogenous channel expression and can be stably transfected with your target.[9]

  • Authenticated & Low Passage: Always source your cell lines from a reputable cell bank (e.g., ATCC) to ensure they are authentic and free of contamination like mycoplasma.[7] Use low-passage cells for your experiments, as high-passage numbers can lead to genetic drift and altered phenotypes.

  • Constitutive vs. Inducible Expression: For channels that may cause cellular stress with long-term high expression, an inducible system (e.g., tetracycline-inducible) can be advantageous.[5] This allows you to turn on channel expression shortly before the assay, improving cell health and the stability of whole-cell patch-clamp recordings.[5]

  • Adherence: For imaging-based assays like this, an adherent cell line is required to form a stable monolayer at the bottom of the plate.[8]

Q3: What are the critical reagents and how should they be prepared and stored?

1. Lifarizine Methanesulfonate Stock Solution:

  • Solvent: Lifarizine is hydrophobic.[10] Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Quality Control: Ensure the compound is fully dissolved. Any particulates in the stock will lead to inaccurate concentrations in your assay.

2. Cell Culture Medium:

  • Use the medium recommended by the cell line supplier.[11] Ensure it is fresh and all supplements (e.g., FBS, antibiotics) are from consistent lots.

  • For inducible cell lines, ensure the serum used is certified tetracycline-free to prevent leaky expression.[9]

3. Calcium-Sensitive Dye (e.g., Fluo-4 AM):

  • Reconstitution: Reconstitute the dye in high-quality, anhydrous DMSO.

  • Working Solution: The final loading buffer often contains an anion-exchange inhibitor like Probenecid to prevent the cells from pumping the dye out. This is prepared in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Optimization: The optimal dye concentration must be determined empirically for your specific cell line to maximize the signal-to-background ratio.[9]

4. Assay Buffers & Controls:

  • Assay Buffer: Typically HBSS with calcium, magnesium, and a buffer like HEPES to maintain physiological pH.

  • Positive Control: A known T-type calcium channel blocker (e.g., Mibefradil) should be used to confirm assay performance.[1]

  • Negative/Vehicle Control: Wells containing cells treated with the same final concentration of DMSO as the highest Lifarizine concentration. This is crucial for normalizing the data.

Part 2: Detailed Experimental Protocol & Data Analysis

This section provides a step-by-step guide to performing the assay and analyzing the resulting data.

Optimized Protocol: Calcium Flux IC50 Assay (96-Well Format)

Day 1: Cell Seeding

  • Cell Health Check: Ensure your cells are healthy, in a logarithmic growth phase, and have high viability (>95%).[11]

  • Harvest & Count: Harvest adherent cells using a gentle dissociation reagent (e.g., TrypLE). Count the cells and assess viability.

  • Seed Plate: Seed the cells into a black-walled, clear-bottom 96-well plate. The optimal seeding density must be determined to achieve 85-95% confluency on the day of the assay.[11] This prevents both weak signals from too few cells and artifacts from over-confluent cultures.

  • Incubate: Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

Day 2: Assay Execution

  • Prepare Compound Plate:

    • Create a serial dilution of Lifarizine methanesulfonate in 100% DMSO.

    • Dilute these DMSO stocks into the assay buffer to create 2X or 5X final concentrations. Crucially, ensure the DMSO percentage is constant across all wells.

  • Dye Loading:

    • Prepare the dye loading buffer containing Fluo-4 AM and Probenecid.

    • Gently remove the culture medium from the cell plate and add the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition & Incubation:

    • Remove the dye loading buffer and replace it with the assay buffer.

    • Transfer the prepared Lifarizine dilutions from the compound plate to the cell plate. Include vehicle (DMSO) and positive control wells.

    • Incubate for 15-30 minutes at room temperature to allow the compound to interact with the channels.

  • Fluorescence Reading (FLIPR):

    • Place the cell plate into the reading instrument (e.g., FLIPR Tetra®).[4]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add the stimulus solution (e.g., a solution with a specific potassium concentration to cause depolarization, or a chemical agonist) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 2-3 minutes).

Data Analysis and IC50 Calculation

Q4: How do I process the raw data and calculate the IC50?

  • Data Extraction: From the kinetic fluorescence data, extract the maximum signal peak or the area under the curve after stimulus addition for each well.

  • Normalization: Normalize the data to your controls:

    • 0% Inhibition (High Signal): Average the signal from the vehicle (DMSO-only) control wells. Set this value to 100% activity.

    • 100% Inhibition (Low Signal): Average the signal from a saturating concentration of a positive control inhibitor. Set this value to 0% activity.

    • Calculate the "% Inhibition" for each Lifarizine concentration.

  • Dose-Response Curve Fitting:

    • Plot "% Inhibition" (Y-axis) against the logarithm of the Lifarizine concentration (X-axis).

    • Use a statistical software package like GraphPad Prism to fit the data using a non-linear regression model.[12][13] The most common model is the four-parameter logistic (4PL) equation (log(inhibitor) vs. response -- Variable slope).[14]

    • The software will directly calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition.[15][16][17]

Table 1: Example Plate Layout and Lifarizine Dilution Series

Well Column123456789101112
Row A-D 100 µM30 µM10 µM3 µM1 µM0.3 µM0.1 µM30 nM10 nM3 nMVehiclePos. Ctrl
Row E-H 100 µM30 µM10 µM3 µM1 µM0.3 µM0.1 µM30 nM10 nM3 nMVehiclePos. Ctrl
This layout includes quadruplicate measurements for an 10-point dose curve, a vehicle control (0% inhibition), and a positive control (100% inhibition).
Part 3: Troubleshooting Guide (FAQs)

This section addresses common problems encountered during assay development and provides a logical path to their resolution.

Diagram: Troubleshooting Decision Tree

G start Problem: High variability, poor curve, or unexpected IC50 check_pipetting Are pipetting and dilutions accurate? Are reagents mixed well? start->check_pipetting check_cells Are cells healthy and at optimal density (85-95%)? start->check_cells check_compound Is the compound soluble? Is stock concentration verified? start->check_compound check_assay Is assay window (S/B) > 5? Are controls working? start->check_assay check_pipetting->check_cells Yes sol_pipetting Solution: Calibrate pipettes. Use low-retention tips. Ensure proper mixing. check_pipetting->sol_pipetting No check_cells->check_compound Yes sol_cells Solution: Optimize seeding density. Use low-passage cells. Check for contamination. check_cells->sol_cells No check_compound->check_assay Yes sol_compound Solution: Check for precipitation. Keep final DMSO constant. Confirm stock integrity. check_compound->sol_compound No sol_assay Solution: Optimize dye concentration/ incubation time. Validate stimulus. check_assay->sol_assay No

Caption: A logical decision tree for troubleshooting common IC50 assay issues.

Q5: My dose-response curve is flat or shows very weak inhibition, even at high concentrations. What's wrong?
  • Cause 1: Compound Insolubility. Lifarizine is hydrophobic. At high concentrations in aqueous buffer, it may precipitate, meaning the actual concentration exposed to the cells is much lower than intended.

    • Solution: Visually inspect the wells of your compound plate under a microscope for precipitates. Reduce the highest concentration in your dilution series. Ensure the final DMSO concentration is consistent and ideally ≤0.5% to maintain cell health.[18]

  • Cause 2: Inactive Compound. The compound stock may have degraded.

    • Solution: Prepare a fresh dilution from your primary stock. If the problem persists, use a new aliquot or re-weigh and prepare a completely new stock solution.

  • Cause 3: Incorrect Target. The cell line may not be expressing the T-type calcium channel subtype that Lifarizine inhibits.

    • Solution: Verify target expression via Western Blot or qPCR. Test your positive control; if it also fails, the issue is likely with the cells or assay system, not the test compound.

Q6: I'm seeing high variability between replicate wells. What are the likely causes?
  • Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate is a major source of variability.[19]

    • Solution: Ensure your cell suspension is homogenous before and during plating. After seeding, let the plate sit at room temperature for 20-30 minutes before moving to the incubator to allow cells to settle evenly. Avoid "edge effects" by not using the outermost wells or by filling them with sterile buffer/media.

  • Cause 2: Pipetting Errors. Small volume errors during serial dilutions or compound addition are magnified in the final results.

    • Solution: Use calibrated pipettes and low-retention tips. When adding reagents to the plate, be careful not to disturb the cell monolayer.

  • Cause 3: Cell Health Issues. Unhealthy or dying cells will have compromised membranes and inconsistent responses.

    • Solution: Always perform a viability check before seeding. Do not use cells that are over-confluent or have been in culture for too many passages.[11]

Q7: The fluorescence signal is weak, or the signal-to-background ratio is poor.
  • Cause 1: Suboptimal Dye Loading. Insufficient dye loading or premature dye leakage will result in a weak signal.

    • Solution: Optimize the dye concentration and incubation time.[9] Ensure Probenecid is included in the loading buffer if your cells express anion-exchange pumps.

  • Cause 2: Instrument Settings. Incorrect excitation/emission wavelengths or gain settings will compromise signal detection.

    • Solution: Use the optimal filter set for your chosen dye (e.g., Ex/Em ~494/517 nm for Fluo-4). Perform an instrument setup check with control wells to optimize the gain setting, ensuring the signal is not saturated in the high-signal (vehicle) wells.[20]

  • Cause 3: Media Interference. Phenol red, a common component of cell culture media, can cause autofluorescence and increase background noise.[21]

    • Solution: Use phenol red-free media or buffer during the final assay steps (dye loading and reading). Using black-walled plates is essential to reduce light scatter and crosstalk between wells.[21]

Q8: My IC50 value is significantly different from what is reported in the literature.
  • Cause 1: Different Experimental Conditions. IC50 is an operational parameter, not a thermodynamic constant like Kd.[6] Its value is highly dependent on assay conditions.

    • Solution: Compare your protocol to the published method. Key differences can include: cell line and target expression level, stimulus concentration, incubation times, and buffer composition. Even minor changes can shift the apparent IC50.[22][23]

  • Cause 2: Inaccurate Data Analysis. Using an inappropriate curve-fitting model or improper normalization can lead to incorrect IC50 values.

    • Solution: Always use a non-linear regression model with a variable slope.[16] Ensure your 0% and 100% inhibition controls are robust and accurately reflect the dynamic range of your assay.

  • Cause 3: Compound Cytotoxicity. At very high concentrations, Lifarizine may induce cell death unrelated to its channel-blocking activity. This can artificially decrease the fluorescence signal and skew the dose-response curve.

    • Solution: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) with the same concentrations and incubation time.[24][25] If you observe significant cytotoxicity in the upper range of your concentrations, exclude these points from your IC50 calculation as they do not reflect specific on-target inhibition.

References
  • Vertex AI Search. (2025, November 25). Nonlinear Regression Analysis: Significance and symbolism.
  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PMC. Retrieved from [Link]

  • (2018). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. Retrieved from [Link]

  • Hartert, K. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]

  • (2025, June 3). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. YouTube. Retrieved from [Link]

  • (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Kales, S. C., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC. Retrieved from [Link]

  • Cerne, R., et al. (2015, December 30). Optimization of a High-Throughput Assay for Calcium Channel Modulators on IonWorks Barracuda. PubMed. Retrieved from [Link]

  • (2016, June 8). 5 tips for choosing the right cell line for your experiment. Horizon Discovery. Retrieved from [Link]

  • Wolff, C., et al. (2025, August 9). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. Retrieved from [Link]

  • Minor, D. L., et al. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. NCBI. Retrieved from [Link]

  • (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Retrieved from [Link]

  • Shapiro, A. B. (2016, August 14). Why did my values keep jumping around when increasing ligands? Are there any limitations when doing the FP assay? ResearchGate. Retrieved from [Link]

  • Xia, M., et al. (2003, October 15). Generation and characterization of a cell line with inducible expression of Ca(v)3.2 (T-type) channels. PubMed. Retrieved from [Link]

  • (n.d.). Master the challenges of cell-based fluorescence assays. Tecan. Retrieved from [Link]

  • (2025, July 29). The Do's and Dont's of Choosing a Cell Line. Bitesize Bio. Retrieved from [Link]

  • (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]

  • (2025, January 29). In-cell Western Assays for IC50 Determination. Azure Biosystems. Retrieved from [Link]

  • Dziegielewska, B., et al. (2019, January 23). T-type Calcium Channels in Cancer. PMC. Retrieved from [Link]

  • (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Retrieved from [Link]

  • (n.d.). Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. MarinBio. Retrieved from [Link]

  • Choi, Y. H., et al. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

  • (n.d.). Lifarizine methanesulfonate. PubChem. Retrieved from [Link]

  • (n.d.). Relationship between observed IC 50 and calculated hydrophobicity (Log.... ResearchGate. Retrieved from [Link]

  • Bowers, M. R., et al. (2013). Targeting the Hydrophobic Pocket of Autotaxin with Virtual Screening of Inhibitors Identifies a Common Aromatic Sulfonamide Structural Motif. NIH. Retrieved from [Link]

  • (n.d.). In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. Altogen Biosystems. Retrieved from [Link]

  • (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? ResearchGate. Retrieved from [Link]

  • Lázaro-Guevara, M. I., et al. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Retrieved from [Link]

  • Wyatt, M. D., et al. (2009). Methyl methanesulfonate (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks. PMC. Retrieved from [Link]

  • De Witt, H., et al. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. PMC. Retrieved from [Link]

  • Janion, C., & Sledziewska-Gojska, E. (1998). The role of mutation frequency decline and SOS repair systems in methyl methanesulfonate mutagenesis. PubMed. Retrieved from [Link]

  • (n.d.). RoC Profile: Methyl Methanesulfonate. National Toxicology Program (NTP). Retrieved from [Link]

  • (2019, March 19). Mutagenic Action of Ethyl Methanesulphonate (EMS): A Review. ResearchGate. Retrieved from [Link]

  • (n.d.). (PDF) Methanesulfonic Acid (MSA) in Hydrometallurgy. ResearchGate. Retrieved from [Link]

  • Gücen, A., et al. (2023, June 29). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). MDPI. Retrieved from [Link]

  • (n.d.). METHANE SULFONIC ACID (MSA 70%). Ataman Kimya. Retrieved from [Link]

  • (2025, October 16). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Lifarizine methanesulfonate vs lidocaine sodium channel block

Sodium Channel Blockade: Kinetics, State-Dependence, and Efficacy Executive Summary: The "Fast" vs. The "Stabilizer" While both Lifarizine (RS-87476) and Lidocaine target voltage-gated sodium channels (Nav), they represe...

Author: BenchChem Technical Support Team. Date: February 2026

Sodium Channel Blockade: Kinetics, State-Dependence, and Efficacy

Executive Summary: The "Fast" vs. The "Stabilizer"

While both Lifarizine (RS-87476) and Lidocaine target voltage-gated sodium channels (Nav), they represent diametrically opposite kinetic philosophies.

  • Lidocaine is the archetype of fast-off kinetics . It relies on "use-dependence"—blocking channels only when they open frequently (high-frequency firing) and dissociating rapidly during repolarization. This makes it ideal for terminating arrhythmias or blocking nociception without permanently silencing the neuron.

  • Lifarizine acts as a potent inactivated-state stabilizer with slow kinetics . It binds with high affinity (sub-micromolar) to the inactivated state and dissociates slowly. This profile is engineered for neuroprotection during ischemia, where neurons remain depolarized (inactivated) for prolonged periods.

Verdict: Use Lidocaine to modulate frequency. Use Lifarizine to silence pathologically depolarized tissue (ischemic penumbra).

Mechanistic Profiling & Signal Pathway

To understand the experimental data, one must visualize the "Modulated Receptor Hypothesis." Both drugs bind preferentially to the Inactivated State (I) , but their residence time defines their utility.

Diagram 1: State-Dependent Binding Dynamics

This diagram illustrates the gating cycle of the Nav channel and the specific entry points for both compounds.

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-Conducting) Open->Inactivated Time (<1ms) Blocked_Lido Lidocaine-Bound (Fast Exchange) Open->Blocked_Lido Lidocaine Entry (Hydrophilic pathway) Inactivated->Resting Repolarization Inactivated->Blocked_Lido High Affinity Blocked_Lif Lifarizine-Bound (Stable/Slow) Inactivated->Blocked_Lif Ultra-High Affinity (Lipophilic pathway) Blocked_Lido->Resting Rapid Dissociation (Recovery) Blocked_Lif->Inactivated Slow Dissociation (Trapped)

Figure 1: State-dependent binding cycle. Lidocaine allows rapid recovery (yellow), whereas Lifarizine "traps" the channel in the inactivated state (black), preventing recovery during ischemia.

Quantitative Performance Matrix

The following data aggregates biophysical parameters from whole-cell patch-clamp studies (e.g., rat CA1 neurons, N1E-115 neuroblastoma cells, and DRG neurons).

ParameterLidocaine (Standard)Lifarizine (Challenger)Experimental Implication
IC50 (Resting State) 40 – 200 µM~7.3 µMLifarizine affects resting cells 5-10x more potently.
IC50 (Inactivated State) 10 – 20 µM0.19 – 0.3 µM Critical: Lifarizine is ~50x more potent on inactivated channels.
Voltage Shift (

)
-5 to -10 mV-15 to -25 mVLifarizine aggressively shifts availability to hyperpolarized potentials.
Recovery Tau (

)
Fast (100–300 ms)Slow (> 7,000 ms)Lidocaine allows firing between beats; Lifarizine silences the cell.
Use-Dependence High (Phasic Block)Low / NoneLidocaine block accumulates with frequency; Lifarizine block is tonic/stable.
Solubility High (HCl salt)Moderate (Mesylate salt)Lifarizine requires DMSO/Ethanol stock; Lidocaine is water-soluble.

Data Insight: In N1E-115 cells, Lifarizine (1 µM) shifted the steady-state inactivation curve significantly leftward, meaning at a resting potential of -60mV (ischemic-like), nearly 100% of channels are blocked, compared to <20% for Lidocaine.

Experimental Protocols (Self-Validating Systems)

To objectively compare these agents, you cannot use a simple "Apply and Record" approach. You must use Voltage Protocols that separate Resting Block from Inactivated Block.

A. The "Pre-Pulse" Inactivation Protocol

Objective: Determine the affinity (


) for the inactivated state.[1][2]
  • Preparation: Whole-cell patch-clamp on HEK293-Nav1.x or dissociated DRG neurons.

  • Solutions:

    • Internal: CsF-based (blocks K+ currents).

    • External: Standard Tyrode’s + TTX (if isolating TTX-r) or without (for general Nav).

    • Lifarizine Handling: Dissolve Lifarizine Methanesulfonate in DMSO (stock 10mM), dilute to 0.1–10 µM in bath. Keep DMSO <0.1%.

  • Voltage Command:

    • Holding Potential: -100 mV (recruits resting channels).[1][2]

    • Conditioning Pre-pulse: Step to potentials ranging from -120 mV to -20 mV for 5 seconds (Long pulse required for Lifarizine equilibration).

    • Test Pulse: Step to 0 mV for 20 ms to measure available current.

  • Analysis:

    • Plot Normalized Current (

      
      ) vs. Pre-pulse Voltage.
      
    • Fit with Boltzmann equation.

    • Validation: Lifarizine should cause a massive leftward shift (

      
      ) in the curve compared to Control. Lidocaine will cause a smaller shift.
      
B. The "Frequency-Dependence" Protocol

Objective: Distinguish "Fast-off" (Lidocaine) from "Slow-off" (Lifarizine).

  • Holding Potential: -80 mV.

  • Train Stimulation: Apply 20 pulses to 0 mV at varying frequencies: 1 Hz, 10 Hz, 40 Hz .

  • Observation:

    • Lidocaine: At 1 Hz, little block. At 10-40 Hz, rapid accumulation of block (current amplitude decays exponentially during the train).

    • Lifarizine: Due to slow on-rate and high tonic affinity, it may show initial block at pulse #1 but minimal additional accumulation during the train (tonic block dominates).

Workflow: Selecting the Right Blocker

Use this decision tree to determine which compound suits your experimental or therapeutic goal.

Diagram 2: Experimental Decision Matrix

Workflow Start Define Therapeutic Target / Mechanism Q1 Is the target tissue ischemic or permanently depolarized? Start->Q1 Branch_Ischemia Yes (Ischemia/Stroke) Q1->Branch_Ischemia Depolarized (-60mV) Branch_Arrhythmia No (Arrhythmia/Pain) Q1->Branch_Arrhythmia Resting (-80mV) Select_Lif Select LIFARIZINE (High affinity for Inactivated State) Branch_Ischemia->Select_Lif Select_Lido Select LIDOCAINE (Frequency-Dependent Block) Branch_Arrhythmia->Select_Lido Exp_Design_Lif Exp Design: Long Pre-pulses (>5s) Measure: Shift in V1/2 inactivation Select_Lif->Exp_Design_Lif Exp_Design_Lido Exp Design: High Freq Trains (10-50Hz) Measure: Phasic reduction in peak I_Na Select_Lido->Exp_Design_Lido

Figure 2: Decision matrix for selecting between Lifarizine and Lidocaine based on physiological state and experimental goals.

References
  • McGivern, J. G., et al. (1995).[3] Actions of the novel neuroprotective agent, lifarizine (RS-87476), on voltage-dependent sodium currents in the neuroblastoma cell line, N1E-115. British Journal of Pharmacology.[4]

  • Hille, B. (1977).[5] Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology.

  • Spanswick, D., et al. (1997). Lifarizine (RS-87476) blocks voltage-dependent sodium currents in rat hippocampal neurones. European Journal of Pharmacology.

  • Lenkey, N., et al. (2010). Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study. PLOS ONE.

  • Brown, C. M., et al. (1995). Neuroprotective properties of lifarizine compared with those of other agents in a mouse model of focal cerebral ischaemia.[4] British Journal of Pharmacology.[4]

Sources

Comparative

Lifarizine Methanesulfonate: Competitive Binding &amp; Selectivity Profile Guide

Executive Summary: The "State-Dependent" Advantage Lifarizine methanesulfonate (RS-87476) represents a distinct class of neuroprotective agents that diverges from classical calcium channel blockers. Unlike its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "State-Dependent" Advantage

Lifarizine methanesulfonate (RS-87476) represents a distinct class of neuroprotective agents that diverges from classical calcium channel blockers. Unlike its structural analog Flunarizine , which exhibits a "dirty" pharmacological profile (blocking Ca²⁺, Dopamine D₂, and Histamine H₁ receptors), Lifarizine is engineered for high selectivity toward voltage-gated sodium channels (Naᵥ) in their inactivated state.

This guide provides a technical breakdown of competitive binding assays that validate Lifarizine’s mechanism. The data highlights its picomolar-to-nanomolar affinity for depolarized (ischemic) tissue, offering a therapeutic window that spares healthy neuronal signaling while protecting compromised cells.

Mechanism of Action: State-Dependent Blockade

Lifarizine does not bind to the open channel pore (Site 1, like Tetrodotoxin). Instead, it acts allosterically at Neurotoxin Site 2 , stabilizing the channel in its inactivated conformation. This mechanism is crucial for ischemia, where neurons are persistently depolarized.

Signaling Pathway Diagram

LifarizineMechanism Resting Resting Na+ Channel (Closed) Open Open Na+ Channel (Conducting) Resting->Open Depolarization Inactivated Inactivated Na+ Channel (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Neuroprotection Neuroprotection (Reduced Ca2+ Influx) Inactivated->Neuroprotection Stabilization prevents reactivation Ischemia Ischemic Depolarization (Pathological) Ischemia->Inactivated Sustained Depolarization Lifarizine Lifarizine (Ligand) Lifarizine->Inactivated High Affinity Binding (Kd ~11 nM)

Caption: Lifarizine preferentially binds to and stabilizes the inactivated state of the voltage-gated sodium channel, preventing pathological reactivation during ischemic depolarization.

Comparative Binding Performance

The following data synthesizes results from radioligand binding assays using


-Lifarizine and standard comparators.
Table 1: Binding Affinity Profile ( / )
TargetLigand / ConditionLifarizine AffinityFlunarizine AffinityInterpretation
Naᵥ (Inactivated)

-Lifarizine (Depolarized Membranes)

= 10.7 ± 2.9 nM

Lifarizine is highly selective for the inactivated Na+ channel state.
Naᵥ (Resting)

-Lifarizine (Synaptosomes)

= 6.68
N/AAffinity drops ~10-fold in healthy/resting tissue (Voltage-dependence).
Naᵥ Site 2

-Batrachotoxin (BTX)

= 7.31
Weak / No EffectLifarizine acts allosterically at Site 2; it accelerates BTX dissociation.
Caᵥ (L-Type)

-Nitrendipine
Weak / No EffectHigh (

range)
Lifarizine avoids the potent systemic vasodilation associated with L-type blockers.
Dopamine D₂

-Spiperone
NegligibleHigh (Antagonist) Flunarizine causes Parkinsonian side effects; Lifarizine is designed to avoid this.
Key Insight: The "Selectivity Ratio"

The therapeutic index of Lifarizine is defined by the ratio of its affinity for depolarized (ischemic) vs. resting tissue.

  • Depolarized Affinity:

    
    
    
  • Resting Affinity:

    
    
    
  • Result: Lifarizine is ~10-15x more potent in ischemic tissue, minimizing off-target effects in healthy brain regions.

Experimental Protocol: -Lifarizine Binding Assay

To replicate the binding data described above, use the following self-validating radioligand binding protocol. This assay specifically isolates the inactivated state of the sodium channel.

Reagents & Preparation[1]
  • Ligand:

    
    -Lifarizine (Specific Activity > 50 Ci/mmol).
    
  • Tissue: Rat cerebrocortical membranes (P2 fraction).

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Non-Specific Binding (NSB) Control:

    
     Unlabeled Lifarizine.
    
Step-by-Step Workflow
  • Membrane Preparation: Homogenize rat cortex in 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes. Resuspend in HEPES buffer.

  • Incubation:

    • Mix

      
       membrane suspension (
      
      
      
      protein).
    • Add

      
      
      
      
      
      -Lifarizine (Final conc: 0.5 - 20 nM for saturation; 2 nM for competition).
    • Add

      
       Competitor (e.g., Test Drug or Buffer).
      
    • Crucial Step: Incubate at 37°C for 30 minutes . (Equilibrium is slower at lower temps).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% Polyethyleneimine (PEI) to reduce filter binding.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.

  • Quantification: Liquid scintillation counting.

Assay Workflow Diagram

BindingAssay Prep Membrane Prep (Rat Cortex) Mix Reaction Mix + [3H]-Lifarizine + Competitor Prep->Mix Incubate Incubation 37°C, 30 min Mix->Incubate Filter GF/B Filtration (PEI Pre-soak) Incubate->Filter Rapid Termination Count Scintillation Counting Filter->Count Data Analysis

Caption: Workflow for the [3H]-Lifarizine competitive binding assay, optimized for detecting high-affinity interactions with inactivated sodium channels.

Expert Interpretation & Pitfalls

The "Voltage" Variable

Standard binding assays often fail because they use resting membranes where Na+ channels are closed. To properly validate Lifarizine, you must ensure a significant population of channels is inactivated .

  • Tip: If using synaptosomes, include 130 mM KCl in the buffer to depolarize the membrane and drive channels into the inactivated state. This will increase Lifarizine affinity by ~1 order of magnitude.

Differentiating from Site 1 Blockers

Lifarizine will not displace


-Saxitoxin (STX) or 

-Tetrodotoxin (TTX). If you observe displacement of these ligands, your compound is likely a pore blocker, not a state-dependent modulator like Lifarizine.
Solubility

Lifarizine is lipophilic. Ensure stock solutions are prepared in DMSO and diluted such that final DMSO concentration is <1% to avoid membrane perturbation.

References

  • MacKinnon, A. C., et al. (1995). [3H]-lifarizine, a high affinity probe for inactivated sodium channels. British Journal of Pharmacology.

  • May, G. R., et al. (1995). Neuroprotective profile of lifarizine (RS-87476) in rat cerebrocortical neurones in culture. British Journal of Pharmacology.

  • Siegfried, G., et al. (1990). Comparison of the carbohydrate-binding specificities of seven N-acetyl-D-galactosamine-recognizing lectins. (Contextual reference for competitive assay methodologies).

  • BindingDB . Voltage-dependent calcium channel subunit alpha-2/delta-1 Binding Data.

Validation

Pharmacokinetics of Lifarizine Methanesulfonate vs. Benzhydryl Piperazines: A Comparative Technical Guide

Executive Summary & Core Directive Status: Investigational Neuroprotective Agent (RS-87476) vs. Clinically Established Calcium Channel Blockers (Flunarizine, Cinnarizine).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Status: Investigational Neuroprotective Agent (RS-87476) vs. Clinically Established Calcium Channel Blockers (Flunarizine, Cinnarizine).

The Pivot: Unlike its structural analogs Flunarizine and Cinnarizine, which are primarily defined by calcium channel blockade (L-type/T-type) and used for migraine/vertigo, Lifarizine (RS-87476) was engineered with a potent bias toward voltage-gated sodium channel (VGSC) blockade . This mechanistic divergence dictates its pharmacokinetic (PK) requirements: rapid blood-brain barrier (BBB) penetration and high affinity for inactivated channel states in ischemic tissue.

This guide analyzes the PK profile of Lifarizine methanesulfonate, contrasting its ADME (Absorption, Distribution, Metabolism, Excretion) characteristics with the benchmark benzhydryl piperazines.

Chemical & Pharmacological Context

To understand the pharmacokinetics, we must first establish the structural determinants. All agents in this class share a lipophilic benzhydryl piperazine scaffold, which drives their high Volume of Distribution (Vd) and BBB permeability.

Structural Comparison
  • Scaffold: Diphenylmethyl (benzhydryl) group attached to a piperazine ring.

  • Lifarizine Modification: Features an imidazole group, enhancing its interaction with the inactivated state of Na+ channels.

  • Flunarizine/Cinnarizine: Feature cinnamyl substituents, optimizing Ca2+ channel antagonism.

Mechanistic Divergence
  • Lifarizine: High-affinity binding to inactivated Na+ channels (Kd ~10 nM). Stabilizes the channel in a non-conducting state, preventing excitotoxic depolarization during ischemia.

  • Flunarizine: Blocks L-type and T-type Ca2+ channels; prevents intracellular Ca2+ overload.

G cluster_0 Benzhydryl Piperazine Scaffold cluster_1 cluster_2 Scaffold Benzhydryl Piperazine Core Flunarizine Flunarizine (Cinnamyl group) Scaffold->Flunarizine + Cinnamyl Lifarizine Lifarizine (Imidazole group) Scaffold->Lifarizine + Imidazole Ca_Block Ca2+ Channel Blockade (L-type / T-type) Flunarizine->Ca_Block Na_Block Na+ Channel Blockade (Inactivated State) Lifarizine->Na_Block Outcome_F Migraine Prophylaxis Vertigo Control Ca_Block->Outcome_F Outcome_L Neuroprotection (Ischemic Stroke Model) Na_Block->Outcome_L

Caption: Structural modification of the benzhydryl piperazine core dictates the primary pharmacological target (Calcium vs. Sodium channels).

Pharmacokinetic Profile: Lifarizine vs. Flunarizine

The following data synthesizes preclinical findings for Lifarizine (due to its investigational nature) against the established clinical data for Flunarizine.

Comparative PK Metrics Table
ParameterLifarizine (RS-87476)Flunarizine (Benchmark)Cinnarizine
Primary Indication Acute Ischemic Stroke (Investigational)Migraine, VertigoMotion Sickness, Vertigo
Bioavailability (Oral) Low to Moderate (Species dependent)High (>80%)Variable
Tmax Rapid (Est. 1-2 hrs in animals)2 – 4 hours2 – 4 hours
Half-Life (T1/2) Short/Intermediate (Est. <10h in rats)Very Long (18–19 Days)3 – 6 hours
Protein Binding High (>90% predicted)>99%~91%
Vol. of Distribution (Vd) High (Lipophilic tissue accumulation)Very High (43 L/kg)High
BBB Penetration Rapid & ExtensiveHighHigh
Metabolism Hepatic (Oxidation/N-dealkylation)Hepatic (CYP2D6 major)Hepatic (CYP2D6)
Excretion Biliary/Fecal (Predicted)Feces (<1% Urine)Feces/Urine
Detailed Analysis
1. Absorption & Bioavailability[1][2]
  • Flunarizine: Exhibits excellent oral bioavailability (>80%) but is subject to non-linear kinetics upon multiple dosing due to tissue saturation.

  • Lifarizine: In preclinical rat models, Lifarizine is often administered intraperitoneally (i.p.) or intravenously (i.v.) to ensure rapid onset during acute ischemic windows. Oral bioavailability is limited by the "first-pass" effect common to this chemical class, necessitating salt forms like methanesulfonate to improve solubility and dissolution rates.

2. Distribution & BBB Penetration

Both compounds are highly lipophilic (LogP > 4).

  • The "Sink" Effect: Flunarizine distributes extensively into adipose tissue and muscle, creating a "deep compartment." This reservoir effect is responsible for its massive half-life (up to 19 days in humans).

  • Lifarizine: Designed for acute neuroprotection, it rapidly crosses the BBB. Studies in gerbil ischemia models show that systemic administration (250 µg/kg i.p.) effectively protects striatal dopamine levels, confirming functional CNS engagement.

3. Metabolism (Biotransformation)

Metabolism of benzhydryl piperazines is predominantly hepatic.

  • Pathways:

    • N-Dealkylation: Cleavage of the piperazine ring substituents.

    • Aromatic Hydroxylation: Addition of -OH groups to the phenyl rings.

    • Glucuronidation: Conjugation of the hydroxylated metabolites.

  • Enzymes: Flunarizine is a substrate for CYP2D6 . Lifarizine is predicted to follow similar oxidative pathways mediated by CYP450 isoforms.

Experimental Protocols for PK Characterization

To validate the pharmacokinetic profile of Lifarizine or similar derivatives, the following standardized workflows are recommended.

Protocol A: Plasma Quantification via LC-MS/MS

Use this protocol to determine Cmax, Tmax, and AUC.

  • Sample Collection: Collect blood samples (rat/dog) at t=0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h post-dosing.

  • Plasma Separation: Centrifuge at 3000g for 10 min at 4°C.

  • Extraction (Protein Precipitation):

    • Add 100 µL plasma to 300 µL Acetonitrile (containing Internal Standard, e.g., Flunarizine-d4).

    • Vortex for 1 min; Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS (e.g., C18 column, Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient).

  • Detection: Monitor MRM transitions (Parent ion [M+H]+ → Fragment ion).

Protocol B: In Vitro Metabolic Stability (Microsomal Assay)

Use this to predict hepatic clearance and identify metabolites.

  • Incubation: Mix Test Compound (1 µM) with Liver Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM).

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

PK_Workflow cluster_vivo In Vivo Phase cluster_bioanalysis Bioanalysis Phase cluster_data Data Analysis Dosing Dosing (i.v. / p.o.) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Extraction Protein Precipitation (ACN + IS) Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Curve Conc-Time Curve LCMS->Curve Params Calc Parameters (Cmax, AUC, T1/2) Curve->Params

Caption: Standard workflow for pharmacokinetic characterization of benzhydryl piperazines.

References

  • Flunarizine Pharmacokinetics & Bioequivalence

    • Study on bioequivalence of flunarizine hydrochloride capsules in healthy Chinese volunteers.
    • Source:

  • Lifarizine (RS-87476)

    • Neuroprotective profile of lifarizine (RS-87476) in rat cerebrocortical neurones.[3][4][5]

    • Source:

  • Benzhydryl Piperazine Structure-Activity Relationships

    • Structure-activity relationships of diphenylpiperazine calcium channel inhibitors.
    • Source:

  • General Class Pharmacokinetics

    • Flunarizine: A review of its pharmacodynamic and pharmacokinetic properties.
    • Source:

  • Lifarizine Binding Affinity

    • [3H]-lifarizine, a high affinity probe for inactivated sodium channels.[6]

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Lifarizine Methanesulfonate

Executive Summary & Operational Directive Lifarizine methanesulfonate (RS-87476 mesylate) is a potent voltage-dependent sodium and calcium channel blocker. While it possesses neuroprotective and anti-arrhythmic propertie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Lifarizine methanesulfonate (RS-87476 mesylate) is a potent voltage-dependent sodium and calcium channel blocker. While it possesses neuroprotective and anti-arrhythmic properties, its pharmacological potency presents significant occupational and environmental risks.

The Core Directive:

  • Zero-Sewer Policy: Due to the enhanced water solubility of the methanesulfonate salt compared to the free base, under no circumstances should this compound be discharged into sanitary sewer systems. It poses a high risk of aquatic toxicity and persistence.[1]

  • Incineration is Mandatory: The only validated method for final destruction is high-temperature incineration. Chemical deactivation (bleach/peroxide) is not recommended as a primary disposal method due to the potential formation of unknown, toxic degradation byproducts.

Physicochemical & Hazard Profile

To dispose of a chemical safely, one must understand its behavior in the waste stream. The mesylate salt form fundamentally alters the disposal logistics compared to the lipophilic free base.

PropertyLifarizine Free BaseLifarizine Methanesulfonate (Salt)Operational Implication
Solubility (Water) Very Low (Lipophilic)High (Hydrophilic) Salt form dissolves easily in wastewater, bypassing standard traps.
Hygroscopicity LowModerate to High Powder waste may clump or liquefy in humid storage; requires desiccated sealing.
Pharmacology Na+/Ca2+ Channel BlockerNa+/Ca2+ Channel BlockerAcute exposure can cause hypotension and CNS depression.
Waste Class Toxic / IrritantToxic / IrritantMust be segregated from oxidizers and acids.
Thermal Stability StableStableRequires >1000°C incineration for complete mineralization.

Scientist's Note: The methanesulfonate counterion is generally stable, but in the presence of strong alcohols and residual acid, there is a theoretical risk of forming alkyl mesylates (genotoxic impurities). Therefore, never mix Lifarizine waste with uncharacterized organic solvent waste streams containing short-chain alcohols (methanol/ethanol) unless destined for immediate incineration.

Disposal Decision Matrix

The following workflow illustrates the logical path for categorizing and disposing of Lifarizine waste. This system ensures no "gray areas" leave the lab.

LifarizineDisposal Start Waste Generation Type Determine Physical State Start->Type Solid Solid Waste (Pure Powder / Spill Debris) Type->Solid Liquid Liquid Waste (HPLC / Mother Liquors) Type->Liquid Sharps Contaminated Sharps (Needles / Glass) Type->Sharps Segregation Segregation: Separate from Oxidizers Solid->Segregation Liquid->Segregation PackSharps Packaging: Rigid Sharps Container Label 'Cytotoxic/Potent' Sharps->PackSharps PackSolid Packaging: Double-bag (LDPE) into Amber Jar Segregation->PackSolid Dry PackLiquid Packaging: HDPE Carboy (Do NOT overfill) Segregation->PackLiquid Wet Label Labeling: 'Non-RCRA Regulated Toxic' (Unless mixed with solvents) PackSolid->Label PackLiquid->Label PackSharps->Label Destruction Final Disposal: High-Temp Incineration Label->Destruction

Figure 1: Decision logic for Lifarizine methanesulfonate waste streams. Note the convergence on incineration.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure API & Contaminated Solids)

Applicability: Expired API, weighing boat residues, contaminated gloves/wipes.

  • Containment:

    • Place solid waste immediately into a transparent Low-Density Polyethylene (LDPE) bag.

    • Twist and tape the neck of the bag (gooseneck seal) to prevent aerosol release upon compression.

    • Place this primary bag into a secondary rigid container (Amber glass or HDPE wide-mouth jar).

  • Labeling:

    • Affix a hazardous waste label.[2]

    • Critical: Explicitly write "Lifarizine Methanesulfonate – Potent Na+ Channel Blocker." Do not use vague terms like "Pharma Waste."

  • Storage:

    • Store in a satellite accumulation area (SAA) inside a secondary containment tray.

    • Keep container closed at all times to prevent moisture absorption (hygroscopy can cause the salt to liquefy and leak).

Protocol B: Liquid Waste (Solutions & Suspensions)

Applicability: HPLC effluent, stock solutions, reaction mixtures.

  • Solvent Compatibility Check:

    • Ensure the liquid stream does not contain strong oxidizers (e.g., peroxides, nitric acid). Lifarizine is an organic amine; mixing with strong oxidizers can be exothermic.

  • Accumulation:

    • Use HDPE carboys. Glass is acceptable but poses a breakage risk.

    • Leave 10% headspace for thermal expansion.

  • Filtration (Optional but Recommended):

    • If the solution contains precipitated salt, do not filter it out for separate disposal unless required by your waste hauler. It is safer to incinerate the slurry as a single stream.

Protocol C: Emergency Spill Management (The "Three C's")

Scenario: A 500mg vial of Lifarizine Methanesulfonate powder drops and shatters.

  • CONTROL (Immediate Action):

    • Alert nearby personnel.

    • Do not attempt to sweep dry powder rapidly; this generates toxic dust.

    • Don PPE: Nitrile gloves (double gloved), safety goggles, and an N95 or P100 respirator.

  • CONTAIN (Prevent Spread):

    • Cover the spill gently with paper towels dampened with water (or a specific surfactant). The moisture prevents dust generation.

    • Why water? The mesylate salt is water-soluble.[3] Dampening it traps the particles in a liquid matrix, preventing inhalation.

  • CLEAN UP (Decontamination):

    • Scoop the damp towels and glass debris into a rigid plastic container.

    • Wipe the surface three times:

      • Pass 1: 10% Soap/Water solution (removes the bulk).

      • Pass 2: 70% Isopropanol (removes lipophilic residues).

      • Pass 3: Water rinse.[1]

    • Dispose of all cleanup materials as Hazardous Solid Waste (Protocol A).

Regulatory & Compliance Context

US EPA (Resource Conservation and Recovery Act - RCRA)

Lifarizine is not explicitly listed on the EPA P-list (acutely hazardous) or U-list. However, under 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals), it must be managed as a non-creditable hazardous waste pharmaceutical [1].

  • Sewering Ban: The 2019 EPA rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4] This applies to Lifarizine methanesulfonate due to its bioactive nature [2].

  • Generator Status: If you are in a healthcare or drug development facility, you likely operate under Subpart P, which streamlines the manifesting process but strictly enforces the "incineration only" pathway.

Global Harmonized System (GHS)

Ensure your waste labels reflect the following hazard profile (derived from structural analogs and SDS data) [3]:

  • H302: Harmful if swallowed.

  • H412: Harmful to aquatic life with long-lasting effects.[1]

  • Signal Word: WARNING.

References

  • U.S. Environmental Protection Agency. (2019).[4][5] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[4] Federal Register.[5] Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Prohibition on Sewering Hazardous Waste Pharmaceuticals.[2][4] 40 CFR § 266.505.[2] Available at: [Link]

  • PubChem. (n.d.). Lifarizine methanesulfonate Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[6] U.S. Department of Labor. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lifarizine methanesulfonate
Reactant of Route 2
Reactant of Route 2
Lifarizine methanesulfonate
© Copyright 2026 BenchChem. All Rights Reserved.